molecular formula C6H10O B13894865 3-Methylcyclopent-2-en-1-ol CAS No. 3718-59-0

3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865
CAS No.: 3718-59-0
M. Wt: 98.14 g/mol
InChI Key: ZSIRHTQYODRYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclopent-2-en-1-ol (CAS 3718-59-0) is a cyclic organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . This compound serves as a versatile building block and key synthetic intermediate in organic chemistry, particularly in the development of novel pharmacologically active molecules. Its significant research value is highlighted by its role as a core structural component, or a "skeletal pharmacophore," in a new class of ferroptosis-inducing agents known as CETZOLEs . Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, and its inducers are being actively investigated for their potential in cancer treatment . Studies indicate that analogs derived from this chemical scaffold exhibit potent cytotoxic activity with CC50 values in the nanomolar range and can selectively target certain cancer cell lines, prompting cell death through the accumulation of reactive oxygen species and depletion of glutathione - hallmarks of ferroptosis . This makes this compound a critical starting material for researchers in medicinal chemistry and chemical biology exploring innovative oncological therapies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-methylcyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIRHTQYODRYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498451
Record name 3-Methylcyclopent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-59-0
Record name 3-Methylcyclopent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-methylcyclopent-2-en-1-ol. Due to the limited availability of experimental data for this specific compound, this document also includes relevant information on its precursor, 3-methylcyclopent-2-en-1-one, and outlines a generalized synthetic protocol for its preparation.

Chemical Identity and Computed Properties

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1] Its structure consists of a five-membered ring containing a double bond and a hydroxyl group.

Table 1: Computed Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=CC(CC1)OPubChem[1]
InChI InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3PubChem[1]
InChIKey ZSIRHTQYODRYMQ-UHFFFAOYSA-NPubChem[1]

Experimental Physicochemical Data

Experimental data for this compound is scarce in publicly available literature. The only experimental value found is the Kovats Retention Index, which is a measure of the retention time in gas chromatography.

Table 2: Experimental Data for this compound

PropertyValueSource
Kovats Retention Index (Standard Polar) 1446, 1448NIST Mass Spectrometry Data Center[1]
Boiling Point Not Available
Melting Point Not Available
Density Not Available

For reference, the physicochemical properties of the closely related and commercially available precursor, 3-methylcyclopent-2-en-1-one, are well-documented.

Table 3: Physicochemical Properties of 3-Methylcyclopent-2-en-1-one

PropertyValueSource
Molecular Formula C₆H₈OPubChem[2]
Molecular Weight 96.13 g/mol PubChem[2]
Appearance Colorless to brown clear liquidThe Good Scents Company[3]
Boiling Point 74 °C at 15 mmHgSigma-Aldrich[4]
Melting Point 3-5 °CSigma-Aldrich[4]
Density 0.971 g/mL at 25 °CSigma-Aldrich[4]
Refractive Index n20/D 1.488Sigma-Aldrich[4]

Synthesis of this compound

A plausible and common synthetic route to this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. This selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using specific reducing agents. A well-established method for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[1] The Lewis acidic cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring a direct 1,2-hydride attack from the borohydride.

Generalized Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Luche reduction of α,β-unsaturated ketones and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-methylcyclopent-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound may be purified by silica (B1680970) gel column chromatography.

Experimental Workflows

The synthesis of this compound can be visualized as a two-stage process, starting from the synthesis of the precursor 3-methylcyclopent-2-en-1-one, followed by its selective reduction.

Synthesis_Workflow cluster_precursor Synthesis of 3-Methylcyclopent-2-en-1-one cluster_alcohol Synthesis of this compound start_ketone 3-Methylcyclopentanone halogenation α-Halogenation (e.g., with Br₂ in Acetic Acid) start_ketone->halogenation intermediate 2-Halo-3-methylcyclopentanone halogenation->intermediate elimination Dehydrohalogenation (e.g., with Pyridine) intermediate->elimination ketone 3-Methylcyclopent-2-en-1-one elimination->ketone start_alcohol 3-Methylcyclopent-2-en-1-one ketone->start_alcohol Precursor reduction 1,2-Reduction (Luche Reduction: NaBH₄, CeCl₃) start_alcohol->reduction workup Aqueous Workup (Quenching, Extraction, Drying) reduction->workup purification Purification (Column Chromatography) workup->purification alcohol This compound purification->alcohol

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR of 3-methylcyclopent-2-en-1-one:

  • A singlet for the vinylic proton.

  • Multiplets for the two methylene (B1212753) groups.

  • A singlet for the methyl group.

¹³C NMR of 3-methylcyclopent-2-en-1-one:

  • A signal for the carbonyl carbon.

  • Signals for the two olefinic carbons.

  • Signals for the two methylene carbons.

  • A signal for the methyl carbon.

IR Spectroscopy of 3-methylcyclopent-2-en-1-one:

  • A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone.

  • A band for the C=C stretch.

Mass Spectrometry of 3-methylcyclopent-2-en-1-one:

  • The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature regarding any specific signaling pathways or biological activities associated with this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

Detailed safety and handling information for this compound is not available. Standard laboratory safety precautions for handling flammable and potentially hazardous chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the precursor, 3-methylcyclopent-2-en-1-one, and the reagents used in its synthesis, consult their respective Safety Data Sheets (SDS).

References

3-Methylcyclopent-2-en-1-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylcyclopent-2-en-1-ol, a cyclic allylic alcohol. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a corresponding workflow diagram. This guide is intended for professionals in research, chemical synthesis, and drug development who require precise and reliable information on this compound.

Chemical Identification and Properties

The formal identification for this compound is as follows:

  • IUPAC Name: this compound[1]

  • CAS Number: 3718-59-0[1]

Physicochemical Data

Quantitative data for this compound is limited, with most available information derived from computational models. Experimental data is not widely reported in the literature. The following table summarizes the key computed properties.[1]

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem
Molecular Weight 98.14 g/mol PubChem
Exact Mass 98.073164938 DaPubChem
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem

Synthesis of this compound

The most direct and selective method for synthesizing this compound is through the 1,2-reduction of its corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. The Luche reduction is the preferred method for this transformation as it chemoselectively reduces the carbonyl group to an allylic alcohol while preserving the carbon-carbon double bond.

Experimental Protocol: Luche Reduction

This protocol outlines the selective reduction of 3-methylcyclopent-2-en-1-one to this compound.

Materials and Reagents:

  • 3-Methylcyclopent-2-en-1-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 - 1.2 eq)

  • Sodium borohydride (B1222165) (NaBH₄) (1.0 - 1.2 eq)

  • Methanol (ACS grade, as solvent)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (1.1 eq) portion-wise to the reaction mixture. Monitor for gas evolution (hydrogen) and add the reagent slowly to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting enone is fully consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude this compound by flash column chromatography on silica (B1680970) gel.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product SM1 3-Methylcyclopent-2-en-1-one Step1 Dissolve enone and CeCl3 in Methanol SM1->Step1 SM2 CeCl3·7H2O SM2->Step1 SM3 NaBH4 Step3 Add NaBH4 SM3->Step3 SM4 Methanol SM4->Step1 Step2 Cool to 0 °C Step1->Step2 Step2->Step3 Step4 Quench with NH4Cl(aq) Step3->Step4 Step5 Workup & Purification Step4->Step5 Product This compound Step5->Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Applications

As of the current date, there is a notable lack of publicly available research on the specific biological activities, signaling pathway interactions, or pharmacological applications of this compound.

In contrast, its direct synthetic precursor, 3-methylcyclopent-2-en-1-one (CAS: 2758-18-1), is a well-documented compound. It is recognized as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis for the production of more complex molecules.[2][3][4] Research into the biological effects of related cyclopentenone structures is ongoing, but specific data for this compound is not available. Professionals are advised to treat this compound with standard laboratory precautions for novel chemical entities.

References

An In-depth Technical Guide to 3-Methylcyclopent-2-en-1-ol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylcyclopent-2-en-1-ol, a cyclic allylic alcohol. Due to the limited availability of direct experimental data for this compound, this guide also details the properties and synthesis of its common precursor, 3-methylcyclopent-2-en-1-one. This information is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Molecular Identity and Structure

This compound is a structural isomer of several other C6H10O compounds. Its key identifiers are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C6H10O
CAS Number 3718-59-0
Molecular Weight 98.14 g/mol [1]
InChI InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3[1]
InChIKey ZSIRHTQYODRYMQ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(CC1)O[1]
Molecular Visualization

The two-dimensional structure of this compound is depicted below, illustrating the cyclopentene (B43876) ring with a methyl substituent at position 3 and a hydroxyl group at position 1.

This compound This compound C1 C C2 C C1->C2 O6 OH C1->O6 C3 C C2->C3 C4 C C3->C4 C7 CH3 C3->C7 C5 C C4->C5 C5->C1

Molecular structure of this compound.

Physicochemical Properties

This compound (Computed Data)
PropertyValueSource
Molecular Weight 98.14 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
3-Methylcyclopent-2-en-1-one (Experimental Data)

In contrast, the corresponding ketone, 3-methylcyclopent-2-en-1-one, is a well-characterized compound and is commercially available. Its properties are provided here for reference as it is a common precursor to this compound.

PropertyValueSource
Molecular Formula C6H8OPubChem[2]
CAS Number 2758-18-1PubChem[2]
Molecular Weight 96.13 g/mol PubChem[2]
Melting Point 3-5 °CSigma-Aldrich[3]
Boiling Point 74 °C at 15 mmHgSigma-Aldrich[3]
Density 0.971 g/mL at 25 °CSigma-Aldrich[3]
Refractive Index (n20/D) 1.488Sigma-Aldrich[3]

Spectroscopic Data

As with the physicochemical properties, experimental spectroscopic data for this compound is scarce. Below is a summary of expected spectroscopic features based on its structure, alongside the available data for its ketone precursor.

This compound (Expected Features)
TechniqueExpected Features
1H NMR Signals for the vinylic proton, the proton on the carbon bearing the hydroxyl group, the allylic methyl protons, and the methylene (B1212753) protons of the ring. The hydroxyl proton may appear as a broad singlet.
13C NMR Signals for the two sp2 carbons of the double bond, the carbon bearing the hydroxyl group, the methyl carbon, and the two sp3 carbons of the ring.
IR Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm-1 due to the O-H stretch of the alcohol. A C=C stretch around 1650 cm-1. A C-O stretch in the 1050-1260 cm-1 region.[4][5]
Mass Spectrometry A molecular ion peak (M+) at m/z 98. Common fragmentation patterns for cyclic alcohols include the loss of a hydrogen atom (M-1), and the loss of water (M-18). Alpha-cleavage next to the hydroxyl group is also a possible fragmentation pathway.[6][7]
3-Methylcyclopent-2-en-1-one (Available Data)
TechniqueKey Features and Data Source
1H NMR Data available from various sources such as ChemicalBook and PubChem.[2][8]
13C NMR Data available from PubChem.[2]
IR Spectroscopy Spectra available from sources like ChemicalBook and the NIST WebBook.[9]
Mass Spectrometry Fragmentation data available from the NIST WebBook and SpectraBase.[5][10]

Experimental Protocols

Synthesis of 3-Methylcyclopent-2-en-1-one

A common method for the synthesis of 3-methylcyclopent-2-en-1-one is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).

Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

  • Reactants: 2,5-Hexanedione, water, and a base catalyst (e.g., calcium oxide).

  • Procedure:

    • In a suitable reaction vessel, combine 2,5-hexanedione and water.

    • Add the base catalyst to the mixture.

    • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 150 °C).

    • Maintain the reaction for a specified period (e.g., 14 hours), monitoring the progress by a suitable analytical technique such as gas chromatography.

    • Upon completion, the product can be isolated and purified using standard techniques like extraction and distillation.

Synthesis of this compound

The most direct and selective method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. The Luche reduction is a highly effective method for this transformation, employing sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[3][11][12] This method selectively reduces the carbonyl group to an alcohol without affecting the carbon-carbon double bond.[13]

Protocol: Luche Reduction of 3-Methylcyclopent-2-en-1-one

  • Reactants: 3-methylcyclopent-2-en-1-one, cerium(III) chloride heptahydrate (CeCl3·7H2O), sodium borohydride (NaBH4), and methanol (B129727).

  • Procedure:

    • In a round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one and cerium(III) chloride heptahydrate in methanol at room temperature.

    • Cool the resulting solution in an ice bath to 0 °C.

    • While stirring, add sodium borohydride to the cooled solution in small portions.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of water.

    • Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.

Logical Relationships and Workflows

The synthetic relationship between the precursor ketone and the target alcohol is a fundamental transformation in organic chemistry.

Synthesis_Workflow Ketone 3-Methylcyclopent-2-en-1-one Alcohol This compound Ketone->Alcohol Luche Reduction (NaBH4, CeCl3)

Synthetic pathway from the ketone to the alcohol.

References

Spectroscopic Profile of 3-Methylcyclopent-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-methylcyclopent-2-en-1-ol (CAS No: 3718-59-0). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic features based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for similar cyclic alcohols.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₁₀O[1]

  • Molecular Weight: 98.14 g/mol [1]

  • CAS Number: 3718-59-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5 - 5.8Broad Singlet1H=C-H
~4.5 - 4.8Multiplet1HH -C-OH
~2.0 - 2.5Multiplet2H-CH ₂-
~1.8 - 2.2Multiplet2H=C-CH ₂-
~1.7Singlet3H-CH
Variable (Broad)Singlet1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~135 - 145QuaternaryC =C-CH₃
~125 - 135TertiaryC=C -H
~70 - 80TertiaryC -OH
~30 - 40Secondary-C H₂-
~25 - 35Secondary=C-C H₂-
~20 - 25Primary-C H₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadO-H Stretch (Alcohol)
~3030Medium=C-H Stretch (Vinylic)
~2850 - 2960Medium to StrongC-H Stretch (Aliphatic)
~1650Weak to MediumC=C Stretch (Alkene)
~1050 - 1150StrongC-O Stretch (Secondary Alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z RatioPossible FragmentNotes
98[M]⁺Molecular ion peak, may be weak.
83[M-CH₃]⁺Loss of a methyl group.
80[M-H₂O]⁺Dehydration, a common fragmentation for alcohols.
70[M-C₂H₄]⁺Retro-Diels-Alder fragmentation.
55[C₄H₇]⁺Further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the purified alcohol is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals based on the number of attached protons.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates the sample from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Pure Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep NMR IR_Prep Prepare Thin Film Compound->IR_Prep IR MS_Prep Inject into GC Compound->MS_Prep MS NMR_Acq NMR Spectrometer (¹H, ¹³C, DEPT) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Methylcyclopent-2-en-1-ol, a cyclic alcohol with potential applications in various scientific domains. This document collates available data on its fundamental physical characteristics and outlines generalized experimental protocols for their determination.

Core Physical Properties

PropertyValueSource/Notes
Molecular Formula C₆H₁₀O-
Molecular Weight 98.14 g/mol [1]
Boiling Point Data not availableThe saturated analog, 3-methylcyclopentanol, has a boiling point of 149-150 °C.[2][3]
Melting Point Data not available-
Density Data not availableThe saturated analog, 3-methylcyclopentanol, has a density of 0.91 g/mL at 25 °C.[2][3]
Solubility Data not availableExpected to be sparingly soluble in water and soluble in common organic solvents.

**Experimental Protocols for Property Determination

While specific experimental data for this compound is scarce, standard organic chemistry methodologies can be employed to determine its physical properties.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a small sample of this compound.

Methodology:

  • A small amount of the sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

  • The sample is heated slowly until a steady stream of bubbles emerges from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To accurately measure the density of this compound.

Methodology:

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).

  • The density of the sample is calculated using the formula: Density = (m₃ - m₁) / V.

Solubility Determination (Visual Method)

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

  • Approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) is placed in a small test tube.

  • A few drops of this compound are added to the test tube.

  • The mixture is agitated and observed for the formation of a homogeneous solution or the presence of separate layers.

  • The compound is classified as soluble, sparingly soluble, or insoluble based on the observation.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published literature detailing the specific involvement of this compound in biological signaling pathways or established experimental workflows in the context of drug development. The majority of available research focuses on its ketone analog, 3-methylcyclopent-2-en-1-one.

Further research is required to elucidate any potential biological activity and to develop relevant experimental procedures. A logical starting point for such investigations would be to explore its synthesis and subsequent use as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of this compound in a research setting.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_screening Biological Screening cluster_application Potential Application Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Property_Determination Determination of Physical Properties (BP, MP, Density, Solubility) Purification->Property_Determination Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Property_Determination->Spectroscopy Cell_Assays In vitro Cell-based Assays Spectroscopy->Cell_Assays Target_Identification Target Identification Studies Cell_Assays->Target_Identification Chiral_Intermediate Use as a Chiral Intermediate in Synthesis Target_Identification->Chiral_Intermediate

Caption: A logical workflow for the synthesis, characterization, and initial biological screening of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclopent-2-en-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylcyclopent-2-en-1-ol, a chiral building block of significant interest in the synthesis of complex natural products and active pharmaceutical ingredients. This document details the synthesis of the racemic alcohol, methods for chiral resolution, and the physicochemical properties of the individual enantiomers. Particular emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide illustrates the pivotal role of these stereoisomers as precursors in the synthesis of prostaglandins (B1171923), outlining a key transformation in a relevant biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Chirality is a fundamental aspect of medicinal chemistry, with the stereochemistry of a molecule often dictating its pharmacological activity. Enantiomers of the same compound can exhibit vastly different biological effects, ranging from desired therapeutic outcomes to severe toxicity. This compound possesses a single stereocenter, and its enantiomerically pure forms, (R)-3-methylcyclopent-2-en-1-ol and (S)-3-methylcyclopent-2-en-1-ol, are valuable intermediates in the asymmetric synthesis of a variety of bioactive molecules, most notably prostaglandins and their analogues. The cyclopentenone core is a recurring motif in numerous natural products, and the ability to introduce chirality at an early stage in a synthetic route is of paramount importance. This guide provides a detailed technical resource on the preparation and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound

The most common route to racemic this compound involves the reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one.

Synthesis of 3-Methylcyclopent-2-en-1-one

3-Methylcyclopent-2-en-1-one can be synthesized through several methods, with two prominent examples being the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) and the dehydrohalogenation of a halogenated cyclopentanone (B42830) precursor.

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione [1]

  • Materials: 2,5-hexanedione, calcium oxide (CaO), water.

  • Procedure:

    • To a 25 mL three-necked flask, add 3 g of 2,5-hexanedione and 10 mL of water.

    • Establish an inert atmosphere (e.g., nitrogen).

    • Increase the temperature of the reaction mixture to 150 °C.

    • Add 400 mg of CaO to the heated solution.

    • Allow the reaction to proceed for 14 hours.

    • Monitor the reaction progress by gas chromatography.

  • Yield: This method has been reported to yield up to 98% of 3-methylcyclopent-2-en-1-one.[1]

Experimental Protocol: Dehydrohalogenation of 2-Bromo-3-methylcyclopentanone

  • Materials: 3-methylcyclopentanone (B121447), bromine, glacial acetic acid, diethyl ether, pyridine (B92270), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663).

  • Procedure:

    • α-Bromination: Dissolve 3-methylcyclopentanone (1 equivalent) in glacial acetic acid and cool in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10 °C. Stir at room temperature for 2-4 hours. Extract the product with diethyl ether, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude 2-bromo-3-methylcyclopentanone.

    • Dehydrobromination: Dissolve the crude 2-bromo-3-methylcyclopentanone in a suitable solvent and add pyridine (1.5-2 equivalents). Reflux the mixture for 4-8 hours. After cooling, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain 3-methylcyclopent-2-en-1-one.

Reduction to Racemic this compound

The reduction of the carbonyl group of 3-methylcyclopent-2-en-1-one affords the racemic alcohol. A standard and effective method for this transformation is the use of a metal hydride reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Experimental Protocol: Reduction of 3-Methylcyclopent-2-en-1-one

  • Materials: 3-methylcyclopent-2-en-1-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottomed flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclopent-2-en-1-one in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of lithium aluminum hydride in diethyl ether to the cooled solution with stirring.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes.

    • Quench the reaction by the careful addition of moist ether, followed by water.

    • Filter the resulting slurry and wash the filtrate with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

    • Purify the resulting crude alcohol by vacuum distillation.

Chiral Resolution of this compound

The separation of the enantiomers of this compound is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution is a highly effective method for this purpose, often employing lipases to selectively acylate one enantiomer.

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can catalyze the enantioselective acylation of a racemic alcohol in the presence of an acyl donor. This results in the formation of an ester from one enantiomer, leaving the other enantiomer as the unreacted alcohol. These two compounds can then be separated chromatographically.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylcyclopent-2-en-1-ol

  • Materials: Racemic this compound, a lipase (B570770) (e.g., Pseudomonas cepacia lipase), an acyl donor (e.g., vinyl acetate), an organic solvent (e.g., hexane), buffer solution (e.g., phosphate (B84403) buffer).

  • General Procedure:

    • Dissolve racemic this compound in the chosen organic solvent.

    • Add the lipase and the acyl donor to the solution.

    • Incubate the mixture at a controlled temperature with gentle agitation.

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Quench the reaction at approximately 50% conversion by filtering off the enzyme.

    • Separate the unreacted alcohol from the ester by column chromatography.

    • The acylated enantiomer can be recovered by hydrolysis of the ester.

Physicochemical Properties of Stereoisomers

Accurate physicochemical data is essential for the characterization and application of the stereoisomers of this compound. Due to the limited availability of specific experimental data in the literature for the individual enantiomers, the following tables include data for the precursor ketone and related chiral alcohols to provide a comparative reference.

Table 1: Physical and Spectroscopic Properties of 3-Methylcyclopent-2-en-1-one

PropertyValueReference
Molecular FormulaC₆H₈O[1][2]
Molecular Weight96.13 g/mol [2]
Boiling Point74 °C / 15 mmHg
¹H NMR (CDCl₃)
δ (ppm)Assignment
~2.0-2.2CH₂
~2.4-2.6CH₂
~1.8CH₃
~5.8=CH
¹³C NMR (CDCl₃)
δ (ppm)Assignment
~17.0CH₃
~30.0CH₂
~35.0CH₂
~130.0=CH
~175.0=C(CH₃)
~210.0C=O

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Table 2: Physicochemical Properties of Stereoisomers of this compound (Predicted and Analog-Based Data)

Property(R)-3-Methylcyclopent-2-en-1-ol(S)-3-Methylcyclopent-2-en-1-ol
Molecular FormulaC₆H₁₀OC₆H₁₀O
Molecular Weight98.14 g/mol 98.14 g/mol
Specific Optical Rotation [α]D Data not available in search resultsData not available in search results
¹H NMR (CDCl₃) Data not available in search resultsData not available in search results
¹³C NMR (CDCl₃) Data not available in search resultsData not available in search results

Note: The lack of specific experimental data for the individual enantiomers in the provided search results highlights a significant gap in the publicly available chemical literature. Researchers are encouraged to perform these characterizations and publish their findings.

Application in Prostaglandin (B15479496) Synthesis

Chiral cyclopentenone derivatives are critical intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The stereochemistry of the cyclopentane (B165970) ring is established early in the synthesis and is crucial for the biological activity of the final prostaglandin molecule.

The general synthetic strategy involves the conjugate addition of a vinyl cuprate (B13416276) to a chiral α,β-unsaturated cyclopentenone, followed by trapping of the resulting enolate with an electrophile to introduce the second side chain. (R)- or (S)-3-methylcyclopent-2-en-1-ol can serve as a precursor to such chiral cyclopentenones.

Prostaglandin_Synthesis_Pathway cluster_0 Synthesis of Chiral Precursor cluster_1 Prostaglandin Core Synthesis Racemic_Alcohol Racemic this compound Chiral_Alcohol (R)- or (S)-3-Methylcyclopent-2-en-1-ol Racemic_Alcohol->Chiral_Alcohol Kinetic Resolution Chiral_Ketone Chiral 3-Methylcyclopent-2-en-1-one Chiral_Alcohol->Chiral_Ketone Oxidation Conjugate_Addition Conjugate Addition (e.g., with vinyl cuprate) Chiral_Ketone->Conjugate_Addition Enolate_Trapping Enolate Trapping (with ω-chain precursor) Conjugate_Addition->Enolate_Trapping Prostaglandin_Core Prostaglandin Core Structure Enolate_Trapping->Prostaglandin_Core Final_Prostaglandin Prostaglandin Analogues Prostaglandin_Core->Final_Prostaglandin Further Functionalization

Caption: Synthetic pathway from this compound to prostaglandins.

Conclusion

The stereoisomers of this compound are valuable and versatile chiral building blocks in organic synthesis. This technical guide has provided a detailed overview of their preparation, including the synthesis of the racemic precursor and a general protocol for their resolution via enzymatic kinetic methods. While a significant gap in the literature exists regarding the specific experimental characterization data for the individual enantiomers, the methodologies presented here provide a solid foundation for their synthesis and isolation. The critical role of these chiral intermediates in the synthesis of prostaglandins underscores their importance in the development of new therapeutic agents. Further research into the specific biological activities of these enantiomers and the development of more efficient and scalable asymmetric syntheses will undoubtedly continue to be an active area of investigation.

References

An In-depth Technical Guide on 3-Methylcyclopent-2-en-1-one and its Derivative, 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, chemical properties, and synthesis of 3-methylcyclopent-2-en-1-one, a significant flavor compound, and its corresponding alcohol, 3-Methylcyclopent-2-en-1-ol. While the ketone is well-documented, this guide also consolidates the available information on its less-studied alcohol derivative, focusing on its synthesis and physicochemical properties.

Introduction

3-Methylcyclopent-2-en-1-one is a cyclic ketone that contributes to the aroma and flavor of various food products.[1] It is recognized for its sweet, floral, and warm-spicy odor.[1] Its alcohol derivative, this compound, is primarily encountered as a synthetic intermediate or a reduction product of the ketone. This guide will delve into the scientific literature to present a detailed account of these two related compounds.

Discovery and Natural Occurrence

3-Methylcyclopent-2-en-1-one

The presence of 3-methylcyclopent-2-en-1-one has been identified in a variety of natural sources, often as a product of heat processing. It is a known component of smoke flavoring.[1] Its natural occurrences are summarized in the table below.

Natural SourceReference(s)
Roasted Onion[1]
Cooked Pork[1]
Black Tea[1]
Soybean[1]
Dried Bonito[1]
Chili Peppers (Capsicum annuum)
This compound

Direct evidence for the widespread natural occurrence of this compound is limited in the scientific literature. It is often considered a synthetic derivative of the more abundant ketone.

Physicochemical Properties

A summary of the key physicochemical properties for both 3-methylcyclopent-2-en-1-one and this compound is provided below for comparative analysis.

Property3-Methylcyclopent-2-en-1-oneThis compound
Molecular Formula C₆H₈OC₆H₁₀O
Molecular Weight 96.13 g/mol [2]98.14 g/mol
CAS Number 2758-18-1[2]3718-59-0
Appearance Clear light yellow to yellow-brownish liquid[1]-
Boiling Point 74 °C at 15 mmHg[1]-
Melting Point 3-5 °C[1]-
Density 0.980 g/mL at 20 °C; 0.971 g/mL at 25 °C[1]-
Refractive Index n20/D 1.488[1]-

Synthesis and Experimental Protocols

The primary route to this compound is through the reduction of 3-methylcyclopent-2-en-1-one. The synthesis of the ketone itself is well-established.

Synthesis of 3-Methylcyclopent-2-en-1-one

A common laboratory-scale synthesis involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).[2]

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

  • Materials:

    • 2,5-hexanedione (3g)[2]

    • Calcium oxide (CaO) (400mg)[2]

    • Deionized water (10mL)[2]

    • 25mL three-necked flask[2]

    • Inert atmosphere (e.g., Nitrogen)[2]

  • Procedure:

    • To a 25mL three-necked flask, add 3g of 2,5-hexanedione and 10mL of deionized water.[2]

    • Establish an inert atmosphere within the flask by purging with nitrogen.[2]

    • Heat the mixture to 150 °C with continuous stirring.[2]

    • Add 400mg of CaO to the reaction mixture.[2]

    • Maintain the reaction for 14 hours.[2]

    • The product, 3-methylcyclopent-2-en-1-one, can be analyzed by gas chromatography, with reported yields of up to 98%.[2]

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of the corresponding ketone.

Experimental Protocol: Reduction of 3-methylcyclopent-2-en-1-one

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general approach involves the use of a reducing agent to convert the ketone functional group to an alcohol. A common method for the reduction of α,β-unsaturated ketones is the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride (Luche reduction) to favor 1,2-addition and prevent conjugate reduction.

  • General Procedure (Illustrative):

    • Dissolve 3-methylcyclopent-2-en-1-one in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Logical Relationships and Pathways

The chemical relationship between 3-methylcyclopent-2-en-1-one and this compound is a straightforward reduction-oxidation pathway. This can be visualized as a simple workflow.

G Synthesis Pathway of this compound ketone 3-Methylcyclopent-2-en-1-one alcohol This compound ketone->alcohol Reduction alcohol->ketone Oxidation reductant Reducing Agent (e.g., NaBH4) reductant->ketone oxidant Oxidizing Agent oxidant->alcohol

Caption: A diagram illustrating the reversible reduction-oxidation relationship between 3-methylcyclopent-2-en-1-one and this compound.

Conclusion

3-Methylcyclopent-2-en-1-one is a well-characterized compound with a notable presence in food chemistry. Its synthesis and properties have been extensively studied. In contrast, this compound is primarily understood as its synthetic derivative, obtained through the reduction of the ketone. For researchers and professionals in drug development and related fields, the synthetic accessibility of the alcohol from the readily available ketone provides opportunities for further investigation into its potential biological activities and applications as a chiral building block. This guide serves as a foundational resource for understanding these two interconnected molecules.

References

Navigating the 3-Methylcyclopentenone Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential research applications of the 3-methylcyclopentenone scaffold, with a focus on 3-Methylcyclopent-2-en-1-one, a versatile building block in organic and medicinal chemistry.

The 3-methylcyclopentenone core is a prominent structural motif in a variety of natural products and pharmacologically active compounds. While its alcohol precursor, 3-Methylcyclopent-2-en-1-ol, serves as a direct antecedent, the preponderance of scientific literature and research applications centers on its oxidized counterpart, 3-Methylcyclopent-2-en-1-one. This guide provides an in-depth overview of the chemical landscape of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 3-Methylcyclopent-2-en-1-one is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Identifier Value Reference
CAS Number 2758-18-1[1][2]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
IUPAC Name 3-methylcyclopent-2-en-1-one[1]
InChI Key CHCCBPDEADMNCI-UHFFFAOYSA-N[1]
Property Value Reference
Melting Point 3-5 °C[2]
Boiling Point 74 °C at 15 mmHg[2]
Density 0.971 g/mL at 25 °C
Refractive Index n20/D 1.488
Flash Point 65 °C (closed cup)
Solubility Soluble in water and organic solvents[3]
Spectroscopic Data Type Key Features Reference
¹H NMR Signals corresponding to the methyl, methylene, and vinyl protons.[4]
¹³C NMR Distinct peaks for the six carbon atoms, including the carbonyl and vinyl carbons.[3]
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 96.[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretches.[3]
Kovats Retention Index Standard non-polar: 920-935; Standard polar: 1485-1513.[1]

Synthesis of the 3-Methylcyclopentenone Core

The primary route to 3-Methylcyclopent-2-en-1-one involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556). This reaction can be catalyzed by either acids or bases. The likely pathway to its precursor, this compound, would be through the reduction of this ketone.

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

Objective: To synthesize 3-Methylcyclopent-2-en-1-one from 2,5-hexanedione.

Materials:

  • 2,5-Hexanedione

  • Base catalyst (e.g., aqueous potassium hydroxide)

  • Solvent (e.g., water)

  • Separatory funnel

  • Distillation apparatus

  • Anion-exchange resin (bisulfite form, for purification)

Procedure:

  • A solution of 2,5-hexanedione in water is treated with a catalytic amount of aqueous potassium hydroxide.

  • The reaction mixture is heated to reflux to promote the intramolecular aldol condensation.

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification of the crude product can be achieved by distillation or by passing it through a column of anion-exchange resin in the bisulfite form to remove unreacted dione.

Quantitative Data:

Catalyst Temperature Yield of 3-Methylcyclopent-2-en-1-one
2.1% (w/v) aqueous KOHReflux50 ± 4%
<0.1% aqueous base200 °C (autoclave or microwave)80 ± 5%

Note: This protocol is a generalized procedure. Specific reaction conditions may vary.

Research Applications and Future Directions

The enone functionality within the 3-methylcyclopentenone scaffold is a key driver of its reactivity and utility in organic synthesis. It serves as a versatile precursor for a multitude of chemical transformations.

Synthetic Utility
  • Michael Additions: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, making it an excellent substrate for Michael additions, a fundamental carbon-carbon bond-forming reaction.

  • Cycloadditions: The double bond can participate in various cycloaddition reactions, enabling the construction of more complex polycyclic systems.

  • Reductions: The ketone can be stereoselectively reduced to the corresponding alcohol, this compound, which can be a chiral building block for further synthetic elaborations.

Potential in Medicinal Chemistry

Visualizing Synthetic Pathways

To illustrate the synthetic logic, a workflow for the synthesis of the 3-methylcyclopentenone core is presented below.

G start 2,5-Hexanedione step1 Intramolecular Aldol Condensation (Base or Acid Catalyst) start->step1 product_ketone 3-Methylcyclopent-2-en-1-one step1->product_ketone step2 Reduction (e.g., NaBH4) product_ketone->step2 product_alcohol This compound step2->product_alcohol

Caption: Synthetic pathway from 2,5-hexanedione to this compound.

References

Methodological & Application

Synthesis of 3-Methylcyclopent-2-en-1-ol from 3-Methylcyclopent-2-en-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylcyclopent-2-en-1-ol from its corresponding enone, 3-methylcyclopent-2-en-1-one. The focus is on the selective 1,2-reduction of the α,β-unsaturated ketone, a critical transformation in the synthesis of various natural products and pharmaceutical intermediates. Two primary methods are presented: the Luche reduction using sodium borohydride (B1222165) and cerium(III) chloride, and a standard reduction using sodium borohydride in a protic solvent.

Introduction

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition, yielding an allylic alcohol, or 1,4-conjugate addition (Michael addition), leading to a saturated ketone. The selective formation of the allylic alcohol, this compound, requires a reagent that preferentially attacks the carbonyl carbon over the β-carbon. The choice of reducing agent and reaction conditions is therefore crucial to achieving high selectivity and yield.

The Luche reduction is a highly effective method for the 1,2-reduction of enones.[1][2] It employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the hydride at the carbonyl carbon.[1] This method is known for its high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like aldehydes.[1]

A standard sodium borohydride reduction in a protic solvent such as methanol (B129727) can also yield the desired allylic alcohol. While generally less selective than the Luche reduction, for certain substrates, it can provide a good yield of the 1,2-reduction product.

This document outlines detailed protocols for both methods, along with a comparison of their performance based on reported data.

Data Presentation

MethodReducing AgentAdditiveSolventTemperature (°C)Reaction TimeYield (%)Purity/Selectivity
Protocol 1: Luche Reduction Sodium Borohydride (NaBH₄)Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)Methanol (MeOH)0 to RT10-30 minHigh (typically >95%)Excellent (predominantly 1,2-reduction)
Protocol 2: Standard Reduction Sodium Borohydride (NaBH₄)NoneMethanol (MeOH)0 to RT30-60 minModerate to HighGood (may have minor 1,4-reduction byproduct)

Experimental Protocols

Protocol 1: Luche Reduction of 3-Methylcyclopent-2-en-1-one

This protocol describes the highly selective 1,2-reduction of 3-methylcyclopent-2-en-1-one to this compound using the Luche conditions.

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Protocol 2: Standard Sodium Borohydride Reduction of 3-Methylcyclopent-2-en-1-one

This protocol details a standard procedure for the reduction of 3-methylcyclopent-2-en-1-one using sodium borohydride in methanol.

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Concentrate the mixture on a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_protocol1 Protocol 1: Luche Reduction cluster_protocol2 Protocol 2: Standard Reduction cluster_workup Work-up & Purification cluster_product Final Product start 3-Methylcyclopent-2-en-1-one p1_reagents NaBH4, CeCl3·7H2O, MeOH start->p1_reagents Reduction p2_reagents NaBH4, MeOH start->p2_reagents Reduction p1_conditions 0 °C to RT, 10-30 min p1_reagents->p1_conditions workup Quenching, Extraction, Drying p1_conditions->workup p2_conditions 0 °C to RT, 30-60 min p2_reagents->p2_conditions p2_conditions->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Luche Reduction

G cluster_activation Carbonyl Activation cluster_hydride Hydride Delivery cluster_product_formation Product Formation enone 3-Methylcyclopent-2-en-1-one activated_complex Activated Carbonyl-Ce Complex enone->activated_complex cecl3 CeCl3 cecl3->activated_complex alkoxide Cerium Alkoxide Intermediate activated_complex->alkoxide 1,2-Hydride Attack nabh4 NaBH4 hydride Hydride (H-) nabh4->hydride hydride->alkoxide product This compound alkoxide->product Protonation workup Aqueous Work-up workup->product

Caption: Simplified mechanism of the Luche Reduction.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the allylic proton (CH-OH), the vinyl proton, the methyl group, and the methylene (B1212753) protons of the cyclopentene (B43876) ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the two sp² carbons of the double bond and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1650 cm⁻¹ for the C=C stretch. The strong carbonyl (C=O) absorption of the starting material (around 1700 cm⁻¹) should be absent.[3][4]

Safety Precautions

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Cerium(III) Chloride (CeCl₃): This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

  • Methanol (MeOH): Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Diethyl Ether (Et₂O): Diethyl ether is extremely flammable and volatile. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Selective Reduction of 3-methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. Specifically, the conversion of 3-methylcyclopent-2-en-1-one to its corresponding allylic alcohol, 3-methylcyclopent-2-en-1-ol, is a critical step in the synthesis of various natural products and pharmaceutical compounds. The key challenge in this transformation is achieving selective 1,2-reduction of the carbonyl group while preserving the carbon-carbon double bond, avoiding the competing 1,4-conjugate addition pathway that leads to the saturated ketone. These application notes provide a comparative overview of common reduction methods and detailed protocols for achieving the desired selective reduction.

Overview of Reduction Methodologies

The regioselectivity of the reduction of enones is highly dependent on the nature of the hydride reagent. Reagents are often classified based on Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" center.

  • Sodium Borohydride (B1222165) (NaBH₄): As a relatively "soft" nucleophile, NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products, often favoring the latter.[1] While simple to use, it lacks the desired selectivity for producing allylic alcohols from enones.[2][3]

  • Catalytic Hydrogenation: This method typically employs catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas.[4] It is generally non-selective for this specific transformation, as it tends to reduce both the alkene and the ketone, yielding the saturated alcohol (3-methylcyclopentanol).[5]

  • Luche Reduction (NaBH₄/CeCl₃): The Luche reduction is the premier method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[6][7] The addition of a lanthanide salt, typically Cerium(III) chloride (CeCl₃), increases the hardness of the borohydride reagent.[1] The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting a "hard" hydride attack at the carbonyl carbon, thus suppressing the 1,4-conjugate addition.[6][8]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the expected outcomes for the reduction of 3-methylcyclopent-2-en-1-one using different methodologies.

Reducing Agent/MethodPrimary ProductSecondary Product(s)SelectivityTypical Yield
Sodium Borohydride (NaBH₄) 3-MethylcyclopentanoneThis compoundLow (Mixture of 1,2 and 1,4-addition)Variable
Catalytic Hydrogenation (H₂/Pd-C) 3-Methylcyclopentanol3-MethylcyclopentanonePoor (Reduces both C=C and C=O)High
Luche Reduction (NaBH₄/CeCl₃) This compound MinimalExcellent (High 1,2-selectivity) >95%

Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction (Recommended)

This protocol is optimized for the highly selective conversion of 3-methylcyclopent-2-en-1-one to this compound.

Materials:

  • 3-methylcyclopent-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) and Cerium(III) chloride heptahydrate (4.2 g, 11.4 mmol, 1.1 eq) in 40 mL of methanol.

  • Cool the resulting solution to 0 °C using an ice bath and stir for 10 minutes.

  • While maintaining the temperature at 0 °C, add sodium borohydride (0.4 g, 10.4 mmol, 1.0 eq) portion-wise over 15 minutes. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).

  • Carefully quench the reaction by the slow addition of 20 mL of 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica (B1680970) gel column chromatography if necessary, though the crude product is often of high purity.

Protocol 2: Non-Selective Reduction with Sodium Borohydride

This protocol demonstrates the use of NaBH₄ alone, which is expected to yield a mixture of products.[9]

Materials:

Procedure:

  • Dissolve 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) in 20 mL of 95% ethanol in a 50 mL flask and cool the solution in an ice bath.[10]

  • Add sodium borohydride (0.4 g, 10.4 mmol) in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[11]

  • Add 15 mL of water and 2 mL of 3 M NaOH solution to decompose the intermediate borate (B1201080) esters.[11]

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analyze the resulting product mixture by NMR or GC-MS to determine the ratio of 1,2- to 1,4-reduction products.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Luche reduction protocol.

Luche_Reduction_Workflow node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify node_final node_final A 1. Dissolve Enone & CeCl3 in Methanol B 2. Cool to 0°C in Ice Bath A->B C 3. Add NaBH4 (Portion-wise) B->C D 4. Stir at 0°C (Monitor by TLC) C->D E 5. Quench with HCl D->E F 6. Ether Extraction E->F G 7. Wash (NaHCO3, Brine) F->G H 8. Dry (MgSO4) & Filter G->H I 9. Solvent Removal (Rotovap) H->I J 10. Allylic Alcohol (Final Product) I->J

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylcyclopent-2-en-1-ol is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the target molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both enantiomers of this compound. The primary strategies discussed are the asymmetric reduction of the prochiral ketone, 3-methylcyclopent-2-en-1-one, and the kinetic resolution of the racemic alcohol.

Synthesis of the Precursor: 3-Methylcyclopent-2-en-1-one

A common method for the synthesis of 3-methylcyclopent-2-en-1-one is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).

Protocol 1: Intramolecular Aldol Condensation of 2,5-Hexanedione

This protocol is adapted from established procedures for the synthesis of cyclic enones.

Materials:

  • 2,5-Hexanedione

  • Aqueous Potassium Hydroxide (B78521) (KOH) solution (e.g., 2.5 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-hexanedione (1 equivalent).

  • Slowly add an aqueous solution of potassium hydroxide (approximately 0.1 equivalents) to the stirred diketone.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield pure 3-methylcyclopent-2-en-1-one.

Stereoselective Synthesis of this compound

The following protocols describe three highly effective methods for the stereoselective synthesis of this compound.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2] The choice of the chiral oxazaborolidine catalyst determines the stereochemical outcome.

Protocol 2: Synthesis of (S)-3-Methylcyclopent-2-en-1-ol

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Catecholborane

  • Anhydrous tetrahydrofuran (B95107) (THF) or Toluene (B28343)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, low-temperature bath

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of catecholborane (1.0 M in THF, 1.5-1.8 equivalents) to the catalyst solution.

  • After stirring for 10-15 minutes, slowly add a solution of 3-methylcyclopent-2-en-1-one (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-3-methylcyclopent-2-en-1-ol.

To synthesize (R)-3-Methylcyclopent-2-en-1-ol, use (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly efficient method for the enantioselective reduction of ketones.

Protocol 3: Synthesis of (R)-3-Methylcyclopent-2-en-1-ol

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • (S,S)-TsDPEN-Ru catalyst

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve 3-methylcyclopent-2-en-1-one (1.0 equivalent) and the (S,S)-TsDPEN-Ru catalyst (0.01-0.02 equivalents) in the anhydrous solvent.

  • Add the formic acid/triethylamine azeotrope (5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-3-methylcyclopent-2-en-1-ol.

To synthesize (S)-3-Methylcyclopent-2-en-1-ol, use the (R,R)-TsDPEN-Ru catalyst.

Method 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is an effective method for separating enantiomers of a racemic alcohol. This protocol utilizes a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohol.

Protocol 4: Kinetic Resolution of (±)-3-Methylcyclopent-2-en-1-ol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)

  • Molecular sieves (optional)

Procedure:

  • To a flask containing racemic this compound (1.0 equivalent), add the anhydrous organic solvent.

  • Add the acyl donor (0.5-0.6 equivalents) to the solution.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at approximately 50% conversion.

  • Once the desired conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel. This will yield one enantiomer as the alcohol and the other as the corresponding acetate (B1210297), both with high enantiomeric excess. The acetate can be subsequently hydrolyzed to obtain the other alcohol enantiomer.

Data Presentation

MethodCatalyst/EnzymeProduct EnantiomerTypical Yield (%)Typical e.e. (%)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine/Catecholborane(S)-Alcohol85-95>95
(S)-2-Methyl-CBS-oxazaborolidine/BH₃·SMe₂(R)-Alcohol85-95>95
Asymmetric Transfer (S,S)-TsDPEN-Ru/HCOOH:NEt₃(R)-Alcohol90-99>98
Hydrogenation (R,R)-TsDPEN-Ru/HCOOH:NEt₃(S)-Alcohol90-99>98
Enzymatic Kinetic Candida antarctica lipase B (CAL-B)/Vinyl Acetate(R)-Alcohol~45>99
Resolution (S)-Acetate~45>99

Mandatory Visualization

Stereoselective_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_asymmetric_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution 2_5_Hexanedione 2,5-Hexanedione Aldol_Condensation Intramolecular Aldol Condensation 2_5_Hexanedione->Aldol_Condensation KOH, Reflux 3_MCP 3-Methylcyclopent-2-en-1-one Aldol_Condensation->3_MCP CBS CBS Reduction 3_MCP->CBS (R)-CBS-cat 3_MCP->CBS (S)-CBS-cat ATH Asymmetric Transfer Hydrogenation 3_MCP->ATH (R,R)-Ru-cat 3_MCP->ATH (S,S)-Ru-cat Reduction Reduction 3_MCP->Reduction e.g., NaBH₄ S_Alcohol_CBS (S)-Alcohol CBS->S_Alcohol_CBS R_Alcohol_CBS (R)-Alcohol CBS->R_Alcohol_CBS S_Alcohol_ATH (S)-Alcohol ATH->S_Alcohol_ATH R_Alcohol_ATH (R)-Alcohol ATH->R_Alcohol_ATH Racemic_Alcohol Racemic This compound EKR Enzymatic Kinetic Resolution (EKR) Racemic_Alcohol->EKR Lipase, Acyl Donor R_Alcohol_EKR (R)-Alcohol EKR->R_Alcohol_EKR S_Acetate (S)-Acetate EKR->S_Acetate Reduction->Racemic_Alcohol

Caption: Synthetic routes to enantiopure this compound.

CBS_Reduction_Pathway cluster_reaction Reaction Steps ketone 3-Methylcyclopent- 2-en-1-one ketone_coordination Ketone Coordination to Complex ketone->ketone_coordination catalyst (R)-CBS Oxazaborolidine complex_formation Catalyst-Borane Complex Formation catalyst->complex_formation borane Borane Reagent (e.g., Catecholborane) borane->complex_formation complex_formation->ketone_coordination hydride_transfer Diastereoselective Hydride Transfer ketone_coordination->hydride_transfer workup Workup (e.g., MeOH quench) hydride_transfer->workup product (S)-3-Methylcyclopent- 2-en-1-ol workup->product

Caption: CBS reduction experimental workflow.

Enzymatic_Kinetic_Resolution cluster_process EKR Process start Racemic (R/S)-Alcohol reaction Incubation with Lipase (e.g., Novozym 435) and Acyl Donor (e.g., Vinyl Acetate) start->reaction monitoring Monitor to ~50% Conversion (Chiral HPLC/GC) reaction->monitoring separation Separation (Column Chromatography) monitoring->separation product_R (R)-Alcohol (Unreacted) separation->product_R product_S_ester (S)-Acetate (Acylated Product) separation->product_S_ester

Caption: Enzymatic kinetic resolution workflow.

References

Application Notes and Protocols for Chiral Reduction of 3-Methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral reduction of 3-methylcyclopent-2-en-1-one, a key intermediate in the synthesis of various pharmaceuticals and natural products. The enantioselective reduction of this prochiral ketone yields chiral (R)- or (S)-3-methylcyclopent-2-en-1-ol, valuable building blocks in asymmetric synthesis.

This guide covers three primary methodologies:

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly enantioselective method employing a chiral oxazaborolidine catalyst.

  • Noyori Asymmetric Hydrogenation: A powerful technique using a ruthenium-based chiral catalyst for the hydrogenation of ketones.

  • Biocatalytic Reduction: An environmentally benign approach utilizing whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae).

Data Presentation

The following table summarizes typical quantitative data for the chiral reduction of 3-methylcyclopent-2-en-1-one using the aforementioned methods. Please note that specific results can vary based on reaction conditions and catalyst batches.

MethodCatalyst/BiocatalystProductYield (%)Enantiomeric Excess (e.e.) (%)
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidine(R)-3-Methylcyclopent-2-en-1-ol~95>98
Noyori Hydrogenation RuCl₂--INVALID-LINK--n(R)-3-Methylcyclopent-2-en-1-ol>99~96
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)(R)-3-Methylcyclopent-2-en-1-ol70-85>99

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4][5] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane (B79455) to deliver a hydride in a highly stereocontrolled manner.[1]

Protocol for the Synthesis of (R)-3-Methylcyclopent-2-en-1-ol:

Materials:

  • 3-methylcyclopent-2-en-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Syringes

  • Ice-water bath and dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

  • Cool the flask to 0°C using an ice-water bath and add anhydrous THF.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the flask while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

  • Cool the reaction mixture to -78°C using a dry ice-acetone bath.

  • Slowly add a solution of 3-methylcyclopent-2-en-1-one (1.0 eq.) in anhydrous THF to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -75°C.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then slowly add 2 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (R)-3-methylcyclopent-2-en-1-ol.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones, including α,β-unsaturated ketones.[6][7][8][9] This method typically employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP.[7][10]

Protocol for the Synthesis of (R)-3-Methylcyclopent-2-en-1-ol:

Materials:

  • 3-methylcyclopent-2-en-1-one

  • RuCl₂--INVALID-LINK--n

  • Isopropanol

  • Potassium hydroxide (B78521)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

  • Schlenk flask and line for inert gas handling

Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge a Schlenk flask with RuCl₂--INVALID-LINK--n (0.005 eq.).

  • Add a solution of 3-methylcyclopent-2-en-1-one (1.0 eq.) in isopropanol.

  • Add a solution of potassium hydroxide (0.01 eq.) in isopropanol.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-3-methylcyclopent-2-en-1-ol.

Biocatalytic Reduction with Saccharomyces cerevisiae

Biocatalytic reductions offer a green and cost-effective alternative for the synthesis of chiral alcohols. Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductases that can reduce prochiral ketones with high enantioselectivity.

Protocol for the Synthesis of (R)-3-Methylcyclopent-2-en-1-ol:

Materials:

Equipment:

  • Erlenmeyer flask

  • Orbital shaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In an Erlenmeyer flask, dissolve sucrose (50 g) in warm tap water (500 mL).

  • Add active dry baker's yeast (20 g) to the sucrose solution and stir until a homogeneous suspension is formed.

  • Place the flask on an orbital shaker at 30°C and 150 rpm for 30 minutes to activate the yeast.

  • Add 3-methylcyclopent-2-en-1-one (1.0 g) to the yeast suspension.

  • Continue to shake the mixture at 30°C and 150 rpm for 48-72 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, add diatomaceous earth to the flask and filter the mixture through a Büchner funnel to remove the yeast cells.

  • Wash the yeast cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-3-methylcyclopent-2-en-1-ol.

Visualizations

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Flame-dried 3-neck flask under N₂ add_catalyst Add (S)-CBS catalyst start->add_catalyst add_thf Add anhydrous THF add_catalyst->add_thf cool_0 Cool to 0°C add_thf->cool_0 add_bms Add BMS cool_0->add_bms cool_neg78 Cool to -78°C add_bms->cool_neg78 add_substrate Add 3-methylcyclopent-2-en-1-one in THF cool_neg78->add_substrate react Stir at -78°C for 2h add_substrate->react quench Quench with MeOH react->quench warm Warm to RT quench->warm add_hcl Add 2M HCl warm->add_hcl extract Extract with Et₂O add_hcl->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product (R)-3-Methylcyclopent-2-en-1-ol purify->product

Caption: Experimental workflow for the CBS reduction of 3-methylcyclopent-2-en-1-one.

Noyori_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle precatalyst RuCl₂[(R)-BINAP] active_catalyst [RuH(R)-BINAP]⁺ precatalyst->active_catalyst H₂, Base substrate_complex Substrate Coordination active_catalyst->substrate_complex + Substrate hydride_transfer Hydride Transfer substrate_complex->hydride_transfer + H₂ product_release Product Release hydride_transfer->product_release product_release->active_catalyst - Product product (R)-3-Methylcyclopent- 2-en-1-ol product_release->product substrate 3-Methylcyclopent- 2-en-1-one substrate->substrate_complex H2 H₂ H2->hydride_transfer

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Biocatalytic_Reduction_Workflow cluster_prep Yeast Activation cluster_reaction Bioreduction cluster_workup Workup & Purification start Prepare Sucrose Solution add_yeast Add Baker's Yeast start->add_yeast activate Activate at 30°C add_yeast->activate add_substrate Add 3-methylcyclopent-2-en-1-one activate->add_substrate react Shake at 30°C for 48-72h add_substrate->react filter Filter with Celite® react->filter extract Extract with Ethyl Acetate filter->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product (R)-3-Methylcyclopent-2-en-1-ol purify->product

Caption: Experimental workflow for the biocatalytic reduction using S. cerevisiae.

References

Application Note and Protocol for the Purification of 3-Methylcyclopent-2-en-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the purification of 3-methylcyclopent-2-en-1-ol using silica (B1680970) gel column chromatography. The protocol details the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. This method is designed to separate the target allylic alcohol from common reaction impurities, such as byproducts and unreacted starting materials.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of pharmaceuticals and natural products. The purity of this compound is crucial for the success of subsequent synthetic steps. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This application note presents a detailed protocol for the purification of this compound using silica gel column chromatography, a common and effective method for the separation of moderately polar compounds like allylic alcohols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for designing an effective purification strategy.[1]

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
IUPAC Name This compound
CAS Number 3718-59-0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
XLogP3-AA 0.5

Table 1: Physicochemical Properties of this compound.[1]

Experimental Protocol

This protocol is designed for the purification of a crude reaction mixture containing this compound. The primary goal is to isolate the desired alcohol from less polar and more polar impurities.

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Glass chromatography column

  • Separatory funnel

  • Round-bottom flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp for TLC visualization

  • Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

  • Collection tubes or flasks

  • Rotary evaporator

A workflow for the purification process is depicted in the following diagram:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Eluent Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute Column with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Based on Purity Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure this compound Evaporate->Pure_Product

A workflow diagram for the purification of this compound.

3.2.1. Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. A good starting point is a mixture of hexane and ethyl acetate.

  • Vary the ratio of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf value of approximately 0.25-0.35.

  • Visualize the spots under a UV lamp if the compounds are UV active. Since this compound is an allylic alcohol, it may not be strongly UV active. Staining with potassium permanganate or ceric ammonium molybdate (B1676688) is recommended for visualization.

3.2.2. Column Preparation

  • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is to use 25-50 g of silica gel for every 1 g of crude mixture).

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the least polar solvent mixture determined from the TLC analysis.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

3.2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

3.2.4. Elution and Fraction Collection

  • Carefully add the optimized eluent to the top of the column.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes or small flasks).

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

  • If separation is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate in hexane during the elution process.

3.2.5. Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions by TLC.

  • Spot each fraction (or every few fractions) on a TLC plate and develop it in the optimized solvent system.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

The efficiency of the purification can be summarized in a table. The following is a representative table of expected outcomes.

ParameterExpected Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 8:2 v/v, to be optimized by TLC)
Rf of Pure Product ~0.25 - 0.35
Expected Yield 70-90% (dependent on crude purity)
Purity of Final Product >95% (as determined by GC or NMR)

Table 2: Summary of Column Chromatography Parameters and Expected Results.

Troubleshooting

  • Poor Separation: If the compounds elute too quickly, decrease the polarity of the eluent (increase the proportion of hexane). If they elute too slowly or not at all, increase the polarity of the eluent (increase the proportion of ethyl acetate). A gradient elution may be necessary for complex mixtures.

  • Streaking of Spots on TLC: This may be due to overloading the TLC plate or the presence of very polar impurities. Dilute the sample before spotting.

  • Cracking of the Silica Bed: This can be caused by the column running dry or by heat generated from the adsorption of very polar solvents. Ensure the silica bed is always covered with solvent.

By following this detailed protocol, researchers can effectively purify this compound, obtaining a high-purity compound suitable for further research and development.

References

Application Notes and Protocols for the Isolation of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the isolation and purification of 3-Methylcyclopent-2-en-1-ol. Due to the limited availability of experimental data for this specific compound, this guide offers a protocol based on established principles for the distillation of secondary allylic alcohols and provides an estimated boiling point derived from structurally similar compounds. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and related compounds is presented in Table 1. The boiling point of this compound is estimated to be in the range of 140-150 °C at atmospheric pressure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₆H₁₀O98.14~140-150 (estimated)
CyclopentanolC₅H₁₀O86.13139-140Saturated cyclic alcohol.[1][2]
1-Methylcyclopentanol (B105226)C₆H₁₂O100.16135-136Saturated cyclic alcohol.[3][4]
CyclopenteneC₅H₈68.1244-46Cyclic alkene, for structural comparison.[5]

Experimental Protocols

General Workflow for Isolation and Purification

The isolation of this compound from a crude reaction mixture typically involves an initial workup to remove catalysts, salts, and solvents, followed by purification via vacuum distillation.

Workflow A Crude Reaction Mixture B Aqueous Workup (Quenching, Extraction, Washing) A->B C Drying of Organic Phase B->C D Solvent Removal (Rotary Evaporation) C->D E Crude this compound D->E F Vacuum Distillation E->F G Pure this compound F->G Distillation cluster_0 Distillation Conditions cluster_1 Outcome Pressure Pressure Temperature Temperature Pressure->Temperature influences Decomposition Thermal Decomposition Pressure->Decomposition reduces risk of Purity Product Purity Temperature->Purity affects Temperature->Decomposition can cause

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopent-2-en-1-ol is a valuable chiral building block in organic synthesis. The strategic modification of its secondary hydroxyl group through derivatization unlocks a diverse range of chemical entities suitable for applications in drug discovery, agrochemicals, and materials science. Derivatization can be employed to enhance potency, modulate physicochemical properties, or enable further synthetic transformations. This document provides detailed protocols for three common and versatile derivatization reactions of the hydroxyl group: esterification, etherification (specifically Williamson ether synthesis), and silylation.

Due to the limited availability of specific literature on the derivatization of this compound, the following protocols are based on well-established and reliable methods for the derivatization of secondary allylic alcohols. The expected yields and spectroscopic data are provided based on typical outcomes for analogous transformations.

Esterification of this compound

Esterification of the hydroxyl group can be achieved through various methods, including reaction with an acyl chloride or an acid anhydride (B1165640). This protocol details the use of acetic anhydride for the synthesis of 3-methylcyclopent-2-en-1-yl acetate (B1210297).

Reaction Scheme

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pyridine (B92270) (base) DMAP (catalyst) plus1 + reactant2 Acetic Anhydride product1 3-Methylcyclopent-2-en-1-yl acetate plus2 + product2 Acetic Acid catalyst->product1 Esterification

Caption: General workflow for the esterification of this compound.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Quantitative Data (Analogous Reactions)
DerivativeReagentTypical Yield (%)
Acetyl EsterAcetic Anhydride85-95
Benzoyl EsterBenzoyl Chloride80-90
Expected Spectroscopic Data (Analogous Compounds)
  • 3-Methylcyclopent-2-en-1-yl acetate

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 1H, C=CH), 5.2-5.4 (m, 1H, CHOAc), 2.3-2.5 (m, 2H, CH₂), 2.05 (s, 3H, OAc-CH₃), 1.7-1.9 (m, 2H, CH₂), 1.7 (s, 3H, C=C-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 140-142 (C=C-CH₃), 125-127 (C=CH), 75-77 (CHOAc), 30-35 (CH₂), 25-30 (CH₂), 21.2 (OAc-CH₃), 15-18 (C=C-CH₃).

    • IR (neat, cm⁻¹): ~2950 (C-H), ~1735 (C=O, ester), ~1650 (C=C), ~1240 (C-O).

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers. This protocol describes the synthesis of 3-methoxy-1-methylcyclopent-1-ene.

Reaction Scheme

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation reactant1 This compound intermediate Sodium 3-methylcyclopent-2-en-1-oxide reactant1->intermediate THF plus1 + reactant2 NaH product 3-Methoxy-1-methylcyclopent-1-ene intermediate->product SN2 reactant3 Methyl Iodide

Caption: Workflow for the Williamson ether synthesis.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Analogous Reactions)
DerivativeAlkylating AgentTypical Yield (%)
Methyl EtherMethyl Iodide60-80[1][2]
Benzyl EtherBenzyl Bromide70-90
Expected Spectroscopic Data (Analogous Compounds)
  • 3-Methoxy-1-methylcyclopent-1-ene

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.4-5.6 (m, 1H, C=CH), 4.0-4.2 (m, 1H, CH-O), 3.35 (s, 3H, OCH₃), 2.2-2.4 (m, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 1.65 (s, 3H, C=C-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 140-142 (C=C-CH₃), 126-128 (C=CH), 80-82 (CH-O), 56.0 (OCH₃), 30-35 (CH₂), 28-32 (CH₂), 15-18 (C=C-CH₃).

    • IR (neat, cm⁻¹): ~2950 (C-H), ~1650 (C=C), ~1100 (C-O).

Silylation of this compound

Silylation is a common method for protecting hydroxyl groups. This protocol details the formation of a tert-butyldimethylsilyl (TBDMS) ether.

Reaction Scheme

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Imidazole (B134444) DMF plus1 + reactant2 TBDMS-Cl product1 TBDMS-protected alcohol plus2 + product2 Imidazole Hydrochloride catalyst->product1 Silylation

Caption: General workflow for the silylation of this compound.

Experimental Protocol

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), imidazole (2.5 eq), and tert-butyldimethylsilyl chloride (1.2 eq).

  • Add anhydrous DMF and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Analogous Reactions)
DerivativeSilylating AgentTypical Yield (%)
TBDMS EtherTBDMS-Cl90-98
TIPS EtherTIPS-Cl85-95
Expected Spectroscopic Data (Analogous Compounds)
  • ((3-Methylcyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.3-5.5 (m, 1H, C=CH), 4.2-4.4 (m, 1H, CH-OSi), 2.1-2.3 (m, 2H, CH₂), 1.5-1.7 (m, 2H, CH₂), 1.6 (s, 3H, C=C-CH₃), 0.9 (s, 9H, Si-tBu), 0.05 (s, 6H, Si-Me₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 141-143 (C=C-CH₃), 127-129 (C=CH), 70-72 (CH-OSi), 35-40 (CH₂), 30-35 (CH₂), 25.9 (Si-C(CH₃)₃), 18.3 (Si-C(CH₃)₃), 15-18 (C=C-CH₃), -4.7 (Si-CH₃).

    • IR (neat, cm⁻¹): ~2950 (C-H), ~1650 (C=C), ~1250 (Si-C), ~1080 (Si-O-C).

Disclaimer

These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided quantitative and spectroscopic data are based on analogous systems and should be considered as estimates. Actual results may vary.

References

Application Notes and Protocols for the Reactions of the Double Bond in 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for key chemical transformations involving the double bond of 3-Methylcyclopent-2-en-1-ol. This versatile allylic alcohol is a valuable building block in organic synthesis, and its selective functionalization is crucial for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The reactions covered include hydrogenation, epoxidation, and dihydroxylation, which are fundamental transformations for introducing new stereocenters and functional groups. The provided protocols are based on established and reliable methodologies for allylic alcohols, offering a practical guide for laboratory implementation.

Catalytic Hydrogenation of the Double Bond

Application Note: Catalytic hydrogenation is a fundamental reaction for the saturation of the carbon-carbon double bond in this compound, yielding 3-methylcyclopentanol. This transformation is significant for removing the unsaturation, which can be a key step in a multi-step synthesis. The reaction typically proceeds with high efficiency using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum-based nanoparticles under a hydrogen atmosphere.[1] The existing hydroxyl group can influence the stereochemical outcome of the hydrogenation by directing the hydrogen addition to the syn-face relative to the alcohol, leading to the formation of a specific diastereomer. Various catalytic systems, including those based on iridium and iron, have also been developed for the efficient hydrogenation of allylic alcohols.[2][3][4]

Data Presentation: Comparison of Hydrogenation Methods for Allylic Alcohols

Catalyst SystemReagents & ConditionsProductYield (%)Selectivity/NotesReference
Pd/C (10%)H₂ (1 atm), Ethanol (B145695), Room Temp, 2-6 h3-Methylcyclopentanol>95%High conversion, standard conditions.Generic Protocol
Platinum NanoparticlesH₂ (1 atm), Water, Room Temp, 24 h3-Methylcyclopentanol~90%Green chemistry approach, Pt NPs form saturated alcohols with high selectivity.[1][1]
(Cyclopentadienone)iron(0)Isopropanol, K₂CO₃, Toluene, 110 °C, 24 h3-Methylcyclopentanol~80%Transfer hydrogenation using an earth-abundant metal catalyst.[2][2]
[Ir(COD)Cl]₂ / N,P-LigandH₂ (50 bar), CH₂Cl₂, 25 °C, 12 hChiral 3-Methylcyclopentanol>99%Asymmetric hydrogenation, capable of high enantioselectivity (up to 99% ee).[4][3][4]

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr shaker)

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (approx. 0.1-0.5 M concentration).

  • Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under a stream of inert gas.

  • Seal the flask and purge the system by evacuating and refilling with the inert gas three times.

  • Evacuate the flask one final time and backfill with hydrogen gas from a balloon or connect to a Parr apparatus pressurized to the desired level (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, carefully purge the reaction vessel with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclopentanol.

  • If necessary, purify the product further by silica (B1680970) gel column chromatography.

Diagram: Hydrogenation Reaction

hydrogenation cluster_main Catalytic Hydrogenation start This compound end 3-Methylcyclopentanol start->end H₂ (1 atm), Pd/CEthanol, RT

Caption: Catalytic hydrogenation of this compound.

Stereoselective Epoxidation of the Double Bond

Application Note: Epoxidation of this compound converts the alkene into a valuable epoxide intermediate, 3-methyl-5-oxabicyclo[3.1.0]hexan-2-ol. The hydroxyl group of the allylic alcohol plays a crucial role in directing the epoxidizing agent, leading to high diastereoselectivity.[5] For epoxidations using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen bonding between the alcohol and the reagent directs the oxidation to the syn-face of the double bond relative to the hydroxyl group.[5] For asymmetric synthesis, the Sharpless-Katsuki epoxidation, which uses a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand, is a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols.[6]

Data Presentation: Comparison of Epoxidation Methods

Reagent/Catalyst SystemConditionsProduct StereochemistryYield (%)ee (%)Reference
m-CPBACH₂Cl₂, 0 °C to RT, 3 hsyn-Epoxide (relative to -OH)~90%N/A (diastereoselective)[5]
Vanadyl acetoacetonate / TBHPBenzene, 5 °C, 4-8 hsyn-Epoxide (relative to -OH)~85%N/A (diastereoselective)[5]
Ti(OiPr)₄, (+)-DET, TBHPCH₂Cl₂, -20 °C, 12-24 h(2R,3S)-Epoxide70-90%>95%[6]
Ti(OiPr)₄, (-)-DET, TBHPCH₂Cl₂, -20 °C, 12-24 h(2S,3R)-Epoxide70-90%>95%[6]

Experimental Protocol: Diastereoselective Epoxidation using m-CPBA

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alcohol solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude epoxide by silica gel column chromatography to yield the pure syn-epoxy alcohol.

Diagram: Epoxidation Workflow

epoxidation_workflow cluster_workflow General Epoxidation Workflow dissolve 1. Dissolve Substrate in CH₂Cl₂ & Cool to 0 °C add 2. Add m-CPBA Solution Dropwise dissolve->add react 3. Stir at 0 °C then RT (Monitor by TLC) add->react quench 4. Quench & Workup (Na₂S₂O₃, NaHCO₃, Brine) react->quench dry 5. Dry & Concentrate (MgSO₄, Rotovap) quench->dry purify 6. Purify (Column Chromatography) dry->purify product Pure Epoxy Alcohol purify->product

Caption: General laboratory workflow for m-CPBA epoxidation.

Syn-Dihydroxylation of the Double Bond

Application Note: Syn-dihydroxylation transforms the double bond of this compound into a vicinal diol, resulting in the formation of 3-methylcyclopentane-1,2,4-triol. This reaction is highly stereoselective, adding both hydroxyl groups to the same face of the double bond. The classic reagent for this transformation is osmium tetroxide (OsO₄), which proceeds through a cyclic osmate ester intermediate.[7] Due to the high cost and toxicity of OsO₄, catalytic versions have been developed that use a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst.[8] The stereochemical outcome is often directed by the allylic alcohol, leading to addition on the face syn to the existing hydroxyl group, although this directing effect is generally weaker than in epoxidations. An alternative, less toxic method involves using cold, dilute, and basic potassium permanganate (B83412) (KMnO₄), though this often results in lower yields.

Data Presentation: Comparison of Syn-Dihydroxylation Methods

Reagent/Catalyst SystemCo-oxidant / ConditionsProductYield (%)DiastereoselectivityReference
OsO₄ (catalytic, 1-2 mol%)NMO (1.5 eq), Acetone (B3395972)/H₂O, RT, 6-24 h3-Methylcyclopentane-1,2,4-triol80-95%High syn-selectivity[8]
OsO₄ (stoichiometric)Pyridine, then NaHSO₃/H₂O3-Methylcyclopentane-1,2,4-triol>90%High syn-selectivity[7]
KMnO₄ (cold, dilute)NaOH, H₂O, t-BuOH, 0 °C, 1-2 h3-Methylcyclopentane-1,2,4-triol30-60%High syn-selectivityGeneric Protocol

Experimental Protocol: Catalytic Syn-Dihydroxylation using OsO₄/NMO

Materials:

  • This compound (1.0 eq)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • Osmium tetroxide (OsO₄) (4% solution in water) (1-2 mol%)

  • Acetone and Water (e.g., 10:1 mixture)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (work conducted in a fume hood)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water (10:1).

  • To the vigorously stirred solution, add the OsO₄ solution (1-2 mol%) dropwise. The solution may turn dark brown.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ or Na₂S₂O₃ and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude triol product by silica gel column chromatography or recrystallization.

Diagram: Syn-Dihydroxylation Mechanism

dihydroxylation cluster_mech Syn-Dihydroxylation Pathway start Substrate intermediate Cyclic Osmate Ester start->intermediate OsO₄ (cat.)[2+3] Cycloaddition product Syn-Diol Product intermediate->product NMO / H₂OHydrolysis

References

Application Notes and Protocols for Asymmetric Catalysis Using 3-Methylcyclopent-2-en-1-ol as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-methylcyclopent-2-en-1-ol as a precursor for a novel hybrid cycloolefin-phosphine ligand. This ligand has demonstrated significant efficacy in palladium-catalyzed ipso,ortho-difunctionalization of iodoarenes, a key transformation in the synthesis of complex organic molecules. The methodologies outlined are based on the work of Zheng and Jiao, who developed these hybrid ligands for cooperative catalysis.[1][2][3]

Overview of the Synthetic Strategy

The central strategy involves the synthesis of a hybrid ligand where the 3-methylcyclopentenyl moiety is covalently linked to a phosphine (B1218219) group. This ligand, in conjunction with a palladium catalyst, facilitates a cooperative catalytic cycle. In this cycle, the cycloolefin portion of the ligand actively participates in the reaction mechanism, enabling the efficient and selective difunctionalization of aryl iodides.[1][4]

The general workflow for this process can be summarized in two main stages:

  • Ligand Synthesis: this compound is converted into a key intermediate, which is then coupled with a phosphine oxide derivative, followed by reduction to yield the final cycloolefin-phosphine hybrid ligand.

  • Palladium-Catalyzed Reaction: The synthesized ligand is employed in a palladium-catalyzed reaction for the ipso,ortho-difunctionalization of various iodoarenes with different coupling partners.

Ligand Synthesis from this compound

The following diagram illustrates the synthetic pathway from the precursor to the final hybrid ligand.

Ligand_Synthesis precursor This compound intermediate1 3-Bromo-5-methylcyclopent-1-ene precursor->intermediate1  PBr3, Pyridine (B92270) intermediate2 ((5-Methylcyclopent-2-en-1-yl)oxy)trimethylsilane intermediate1->intermediate2  NaHMDS, TMSCl coupled_product ((3-Methylcyclopent-2-en-1-yl)diphenyl)phosphine oxide intermediate2->coupled_product  Lithiated Diphenylphosphine (B32561) oxide phosphine_oxide Diphenylphosphine oxide lithiated_po Lithiated Diphenylphosphine oxide phosphine_oxide->lithiated_po  n-BuLi lithiated_po->coupled_product final_ligand Hybrid Cycloolefin-Phosphine Ligand (L1) coupled_product->final_ligand  HSiCl3, Et3N

Caption: Synthetic workflow for the hybrid cycloolefin-phosphine ligand.
Experimental Protocol: Synthesis of the Hybrid Cycloolefin-Phosphine Ligand (L1)

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Diphenylphosphine oxide

  • n-Butyllithium (n-BuLi)

  • Trichlorosilane (B8805176) (HSiCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvents (e.g., diethyl ether, THF, toluene)

Procedure:

Step 1: Synthesis of 3-Bromo-5-methylcyclopent-1-ene

  • To a solution of this compound and a catalytic amount of pyridine in anhydrous diethyl ether at -10 °C, add PBr₃ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude bromide.

Step 2: Synthesis of ((5-Methylcyclopent-2-en-1-yl)oxy)trimethylsilane

  • To a solution of the crude 3-bromo-5-methylcyclopent-1-ene in anhydrous THF, add NaHMDS at -78 °C.

  • After stirring for 30 minutes, add TMSCl and allow the mixture to warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the silylated intermediate.

Step 3: Synthesis of ((3-Methylcyclopent-2-en-1-yl)diphenyl)phosphine oxide

  • To a solution of diphenylphosphine oxide in anhydrous THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes.

  • Add the solution of ((5-methylcyclopent-2-en-1-yl)oxy)trimethylsilane to the lithiated phosphine oxide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography to obtain the phosphine oxide product.

Step 4: Synthesis of the Hybrid Cycloolefin-Phosphine Ligand (L1)

  • To a solution of the phosphine oxide from the previous step in anhydrous toluene, add triethylamine.

  • Cool the mixture to 0 °C and add trichlorosilane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography to yield the final hybrid ligand.

Application in Palladium-Catalyzed ipso,ortho-Difunctionalization

The synthesized hybrid cycloolefin-phosphine ligand is highly effective in the palladium-catalyzed Catellani-type reaction, enabling the ipso,ortho-difunctionalization of iodoarenes.[1][5]

The proposed catalytic cycle is depicted below:

Catalytic_Cycle pd0 Pd(0)L pd_complex1 Ar-Pd(II)-I(L) pd0->pd_complex1 Ar-I aryl_iodide Ar-I oxidative_addition Oxidative Addition pd_complex2 Cyclopentyl-Pd(II) Intermediate pd_complex1->pd_complex2 Cycloolefin Insertion cycloaddition Carbopalladation pd_complex3 Palladacycle pd_complex2->pd_complex3 ortho C-H activation ch_activation C-H Activation pd_complex4 Intermediate pd_complex3->pd_complex4 Alkene/Alkyne Insertion reductive_elimination Reductive Elimination product Difunctionalized Arene olefin Alkene/Alkyne insertion Insertion pd_complex4->pd0 Releases Product pd_complex4->product Reductive Elimination

Caption: Proposed catalytic cycle for the difunctionalization reaction.
Experimental Protocol: General Procedure for ipso,ortho-Difunctionalization

Materials:

  • Aryl iodide

  • Alkyl iodide or other electrophile

  • Alkene or alkyne

  • Pd(OAc)₂

  • Hybrid Cycloolefin-Phosphine Ligand (L1)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox, add the aryl iodide, Pd(OAc)₂, the hybrid ligand, and the base to an oven-dried reaction tube.

  • Add the anhydrous solvent, followed by the alkyl iodide and the alkene/alkyne.

  • Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data Summary

The following tables summarize the performance of the hybrid cycloolefin-phosphine ligand in the palladium-catalyzed ipso,ortho-difunctionalization of various iodoarenes.

Table 1: Scope of Iodoarenes in the ipso,ortho-Difunctionalization

EntryIodoarene SubstrateAlkylating AgentAlkeneProductYield (%)
1IodobenzeneMeIMethyl acrylateMethyl 3-(2-methylphenyl)acrylate85
21-Iodo-4-methoxybenzeneEtIStyrene1-(2-Ethyl-4-methoxyphenyl)-2-phenylethene78
31-Iodo-3-methylbenzenen-PrIn-Butyl acrylaten-Butyl 3-(2-propyl-3-methylphenyl)acrylate82
42-IodotolueneMeIPhenylacetylene1-Methyl-2-(2-(phenylethynyl)phenyl)benzene75
51-Iodo-4-fluorobenzeneMeIMethyl acrylateMethyl 3-(4-fluoro-2-methylphenyl)acrylate91

Table 2: Influence of Reaction Parameters

ParameterVariationYield (%)
Catalyst Loading (mol%) 165
285
584
Ligand:Pd Ratio 1:175
1.2:185
1.5:183
Base K₂CO₃78
Cs₂CO₃85
Na₂CO₃62
Solvent Toluene80
Dioxane85
THF71
Temperature (°C) 8060
10085
12082

Note: The data presented are representative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions. This reaction, as described in the source literature, focuses on reactivity and regioselectivity rather than enantioselectivity. Therefore, enantiomeric excess (ee%) data is not applicable in this context.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of 3-Methylcyclopent-2-en-1-ol. The primary focus is on the reduction of 3-methylcyclopent-2-en-1-one, a prevalent and effective synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low or no product yield is a frequent issue stemming from several factors:

  • Incomplete Reaction: The reduction may not have proceeded to completion.

  • Reagent Quality: The reducing agent (e.g., Sodium Borohydride (B1222165), NaBH₄) may have degraded due to improper storage, or the starting material (3-methylcyclopent-2-en-1-one) could be impure.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a sluggish reaction, or too high, promoting side reactions.

  • Presence of Water: For certain reducing agents like Lithium Aluminum Hydride (LiAlH₄), the presence of water in the solvent or on glassware will consume the reagent and drastically lower the yield.[1]

Recommended Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider extending the reaction time.

  • Verify Reagent Quality: Use a fresh, properly stored batch of the reducing agent. Ensure the starting ketone is of high purity.

  • Optimize Temperature: For NaBH₄ reductions in alcoholic solvents, temperatures between 0 °C and room temperature are typical. Maintain the recommended temperature for your specific protocol.

  • Ensure Anhydrous Conditions: When using water-sensitive reagents, thoroughly dry all glassware and use anhydrous solvents.[1]

Question 2: I'm observing significant byproduct formation. What are the likely side reactions?

The most common side reaction is the 1,4-conjugate reduction of the enone system, leading to the formation of 3-methylcyclopentanone.

  • Cause: This occurs when the hydride attacks the β-carbon of the double bond instead of the carbonyl carbon. The choice of reducing agent and reaction conditions heavily influences the ratio of 1,2-reduction (desired product) to 1,4-reduction (byproduct).

  • Solution: To favor the formation of the desired allylic alcohol (1,2-reduction), use a more selective reducing agent. Sodium borohydride (NaBH₄), especially in the presence of a cerium salt like CeCl₃ (Luche reduction), is highly selective for the 1,2-reduction of α,β-unsaturated ketones.

Question 3: How do I choose the right reducing agent for this synthesis?

The choice of reducing agent is critical for maximizing yield and minimizing byproducts.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent suitable for this transformation. It is generally safer and easier to handle than LiAlH₄. It favors the desired 1,2-reduction.

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. It will reduce the ketone but can also lead to over-reduction or other side reactions. It requires strictly anhydrous conditions and careful handling.

  • Diisobutylaluminium Hydride (DIBAL-H): Can be used for the reduction, often at low temperatures, to improve selectivity.

For this specific synthesis, NaBH₄ is often the preferred reagent due to its high selectivity for the carbonyl group in the presence of the double bond.

Question 4: What is the best method for purifying the final product, this compound?

Purification is essential to remove unreacted starting material, byproducts, and residual reagents.

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) is the first step to separate the product from inorganic salts.[2]

  • Drying and Concentration: The combined organic layers should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[2]

  • Column Chromatography: This is the most effective method for separating the desired alcohol from the starting ketone and the saturated ketone byproduct.[2] A silica (B1680970) gel column with a solvent system like hexane/ethyl acetate (B1210297) is typically used.[2]

  • Distillation: If the product is obtained in high purity after extraction, vacuum distillation can be an alternative or additional purification step.

Data Presentation: Comparison of Reduction Conditions

The following table summarizes different conditions for the synthesis of the precursor, 3-Methylcyclopent-2-en-1-one, which is the common starting material for the target alcohol. High yield in the precursor synthesis is crucial for the overall process.

Synthetic RouteStarting MaterialCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Intramolecular Aldol Condensation2,5-Hexanedione (B30556)CaO1501498%[3][4]
Intramolecular Aldol Condensation2,5-Hexanedioneγ-Al₂O₃/AlOOHNot Specified677.2%[4][5]
From Biomass (HMF)5-Hydroxymethylfurfural (B1680220)Zn250130.5%[4][6]
From IsopreneIsopreneDichlorocarbene, HCl275 (pyrolysis)4 (hydrolysis)71%[4]

This data pertains to the synthesis of the ketone precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction

This protocol details the selective 1,2-reduction of 3-methylcyclopent-2-en-1-one.

Materials:

  • 3-methylcyclopent-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 3-methylcyclopent-2-en-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (approx. 1.1 equivalents) to the solution in small portions. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to decompose the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common synthesis issues.

G cluster_workflow General Synthesis Workflow A 1. Reaction Setup (Ketone + Solvent at 0 °C) B 2. Add Reducing Agent (e.g., NaBH₄) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, GC-MS) E->F

Caption: General workflow for the reduction of 3-methylcyclopent-2-en-1-one.

G start Low Yield? incomplete_rxn Is starting material consumed (TLC)? start->incomplete_rxn Yes impurity_check Impurity Observed? start->impurity_check No, yield is good reagent_issue Is reducing agent fresh? incomplete_rxn->reagent_issue Yes extend_time Action: Extend reaction time or add more reagent. incomplete_rxn->extend_time No temp_issue Was temperature controlled? reagent_issue->temp_issue Yes new_reagent Action: Use fresh, properly stored reagent. reagent_issue->new_reagent No optimize_temp Action: Repeat with strict temperature control. temp_issue->optimize_temp No temp_issue->impurity_check Yes identify_impurity Identify impurity (NMR, GC-MS) impurity_check->identify_impurity Yes is_saturated Is it 3-methylcyclopentanone? identify_impurity->is_saturated use_selective Action: Use more selective reagent (e.g., NaBH₄/CeCl₃). is_saturated->use_selective Yes

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

Technical Support Center: Reduction of 3-Methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the reduction of 3-methylcyclopent-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products observed during the reduction of 3-methylcyclopent-2-en-1-one?

A1: The reduction of 3-methylcyclopent-2-en-1-one, an α,β-unsaturated ketone, can yield three main products depending on the reagents and reaction conditions. The desired product is often the saturated ketone, 3-methylcyclopentanone. However, two significant side products are commonly formed: the allylic alcohol, 3-methylcyclopent-2-en-1-ol, and the saturated alcohol, 3-methylcyclopentanol.

  • 1,4-Reduction (Conjugate Addition): This pathway reduces the carbon-carbon double bond to yield the saturated ketone, 3-methylcyclopentanone .

  • 1,2-Reduction (Direct Addition): This pathway reduces the carbonyl group to yield the allylic alcohol, This compound .[1][2]

  • Over-reduction: This involves the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in the saturated alcohol, 3-methylcyclopentanol .

G start 3-Methylcyclopent-2-en-1-one prod1 3-Methylcyclopentanone (Saturated Ketone) start->prod1 1,4-Reduction (Conjugate Addition) prod2 This compound (Allylic Alcohol) start->prod2 1,2-Reduction (Direct Addition) prod3 3-Methylcyclopentanol (Saturated Alcohol) prod1->prod3 Further Reduction prod2->prod3 Further Reduction

Caption: Possible reduction pathways for 3-methylcyclopent-2-en-1-one.

Troubleshooting Guides

Q2: My reduction yielded primarily the allylic alcohol (this compound). How can I selectively synthesize the saturated ketone (3-methylcyclopentanone)?

A2: The formation of the allylic alcohol indicates that 1,2-reduction is the dominant pathway. This is common with "hard" hydride reagents.[3] To favor 1,4-reduction and obtain the saturated ketone, you should switch to a "soft" nucleophile or use catalytic hydrogenation.

Recommended Solutions:

  • Catalytic Hydrogenation: This is often the most effective method for selectively reducing the double bond of an enone. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source selectively performs 1,4-addition.[4][5]

  • Hydride Reagents with Copper Catalysis: The addition of a copper salt, such as copper(I) iodide (CuI), can modify the reactivity of hydride reagents to favor 1,4-addition.

The choice between these methods depends on the other functional groups present in your molecule, as catalytic hydrogenation can also reduce other groups like alkynes or nitro groups.[6]

Q3: My reaction produced a significant amount of the saturated alcohol (3-methylcyclopentanol). How can I prevent this over-reduction?

A3: Over-reduction occurs when both the alkene and ketone functionalities are reduced. This typically happens when using a powerful reducing agent or when reaction conditions are too harsh (e.g., prolonged reaction times or high temperatures).

Recommended Solutions:

  • Use a Milder Reducing Agent: If your goal is the saturated ketone, catalytic hydrogenation is selective for the alkene and will not typically reduce the ketone under standard conditions.[6] If your goal is the allylic alcohol, the Luche reduction is highly selective for the carbonyl group and will not reduce the alkene.[2]

  • Control Stoichiometry and Temperature: Use a controlled amount of the reducing agent (e.g., 1.0-1.2 equivalents). Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often prevent over-reduction by slowing down the secondary reduction step.

Q4: I am observing a mixture of products. How can I improve the selectivity of my reaction?

A4: Obtaining a mixture of 1,2- and 1,4-addition products is a common problem, especially with reagents like sodium borohydride (B1222165) (NaBH4) alone, which can give varying ratios depending on the solvent and temperature.[1][7] To improve selectivity, specific, highly-selective modern reagents and protocols should be employed.

Recommended Solutions:

  • For Selective 1,2-Reduction (Allylic Alcohol): Use the Luche Reduction . This method uses NaBH4 in combination with a lanthanide salt like cerium(III) chloride (CeCl3) in a protic solvent like methanol (B129727).[2][8] The cerium salt increases the hardness of the borohydride reagent, leading to highly selective attack at the carbonyl carbon.[2][8]

  • For Selective 1,4-Reduction (Saturated Ketone): Use Catalytic Hydrogenation (e.g., H2, Pd/C) as it is highly selective for the carbon-carbon double bond in the presence of a ketone.[5][6]

G start Desired Product? ketone Saturated Ketone (3-Methylcyclopentanone) start->ketone Yes alcohol Allylic Alcohol (this compound) start->alcohol No method1 Use Catalytic Hydrogenation (e.g., H₂, Pd/C) ketone->method1 method2 Use Luche Reduction (NaBH₄, CeCl₃, MeOH) alcohol->method2

Caption: Logic diagram for selecting a reduction method.

Data Presentation

Table 1: Comparison of Reducing Agents and Product Selectivity

Reagent SystemConditionsPredominant PathwayProduct Ratio (Approx.)Notes
NaBH₄ MeOH, 25 °CMixture1,2-adduct : 1,4-adduct ≈ 70:30Selectivity can be poor and highly substrate-dependent.[1][7]
Luche Reagent (NaBH₄, CeCl₃)MeOH, 0 °C1,2-Reduction>95% Allylic AlcoholHighly selective for the carbonyl group in α,β-unsaturated systems.[2][8]
H₂, Pd/C (1 atm) EtOH, 25 °C1,4-Reduction>98% Saturated KetoneExcellent for selective alkene reduction without affecting the ketone.[4][5]
LiAlH₄ THF, then H₂OComplete Reduction>95% Saturated AlcoholA very strong reducing agent; not selective for this substrate.[9]

Experimental Protocols

Protocol 1: Selective 1,2-Reduction to Allylic Alcohol (Luche Reduction)

This protocol is designed for the selective conversion of 3-methylcyclopent-2-en-1-one to this compound.[10]

Materials:

  • 3-methylcyclopent-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methylcyclopent-2-en-1-one (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in anhydrous methanol.

  • Stir the solution at room temperature for 15 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~5.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude allylic alcohol. Purify by column chromatography if necessary.

G A 1. Dissolve Substrate & CeCl₃ in MeOH B 2. Cool to 0 °C A->B C 3. Add NaBH₄ portion-wise B->C D 4. Stir at 0 °C & Monitor by TLC C->D E 5. Quench with 1M HCl D->E F 6. Extract with Ether E->F G 7. Wash, Dry, & Concentrate F->G H Pure Allylic Alcohol G->H

Caption: Experimental workflow for the Luche Reduction.

Protocol 2: Selective 1,4-Reduction to Saturated Ketone (Catalytic Hydrogenation)

This protocol is designed for the selective conversion of 3-methylcyclopent-2-en-1-one to 3-methylcyclopentanone.

Materials:

  • 3-methylcyclopent-2-en-1-one

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® or similar filter aid

Procedure:

  • Add 3-methylcyclopent-2-en-1-one (1.0 equiv) and a suitable solvent (e.g., ethanol) to a heavy-walled round-bottom or Parr flask.

  • Carefully add 10% Pd/C (1-5 mol %).

  • Seal the flask, and purge the system with an inert gas (N₂ or Ar).

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC or GC/MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the H₂ and purge the flask with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude saturated ketone, which can be purified further if needed.

G A 1. Combine Substrate, Solvent, & Pd/C B 2. Purge with N₂ A->B C 3. Evacuate & Backfill with H₂ B->C D 4. Stir Vigorously under H₂ C->D E 5. Monitor by TLC D->E F 6. Purge with N₂ E->F G 7. Filter through Celite® F->G H 8. Concentrate Filtrate G->H I Pure Saturated Ketone H->I

Caption: Experimental workflow for Catalytic Hydrogenation.

References

Technical Support Center: Separation of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the separation of 3-methylcyclopent-2-en-1-ol from its corresponding starting material, 3-methylcyclopent-2-en-1-one, following a reduction reaction.

Frequently Asked Questions (FAQs)

Q1: My reduction reaction of 3-methylcyclopent-2-en-1-one is complete, but I'm having trouble with the work-up. What are the key steps?

A successful work-up is crucial for isolating your crude product before final purification. After a typical sodium borohydride (B1222165) (NaBH₄) reduction, the work-up involves neutralizing any remaining reducing agent and removing inorganic salts.[1] A common procedure includes quenching the reaction with a mild acid (like 1 M HCl) to a pH of 4-5, followed by extraction with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[1][2] The combined organic layers should then be washed with brine (a saturated sodium chloride solution) to help remove residual water, dried over an anhydrous salt like magnesium sulfate, and filtered.[2] The solvent can then be removed under reduced pressure to yield the crude product.[2]

Q2: I'm observing two spots on my Thin-Layer Chromatography (TLC) plate after the reaction. How can I effectively separate the product alcohol from the unreacted ketone?

Co-elution of the starting ketone and the product alcohol is a common issue due to their similar polarities. The most effective method for separating these compounds on a lab scale is silica (B1680970) gel column chromatography.[2][3][4] The key is to optimize the mobile phase (eluent). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] You can determine the optimal solvent ratio by running several TLC plates with varying solvent polarities.[4] The goal is to achieve a good separation between the two spots, ideally with the desired product having an Rf value between 0.2 and 0.4.[3]

Q3: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a clear separation (a significant ∆Rf) between this compound and 3-methylcyclopent-2-en-1-one on a TLC plate.[5] Since the product alcohol is slightly more polar than the starting ketone, it will have a lower Rf value. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often very effective for separating compounds with close polarities.[3] A typical starting gradient for this separation could be from 5% to 20% ethyl acetate in hexane.[6]

Q4: Can I use distillation to separate the alcohol from the ketone?

While fractional distillation is a powerful technique for separating liquids with different boiling points, it may be challenging in this case.[6] 3-Methylcyclopent-2-en-1-one has a boiling point of 74 °C at 15 mmHg.[6][7] The boiling point of this compound is likely to be close to that of the ketone, making efficient separation by distillation difficult. Furthermore, allylic alcohols can be sensitive to heat and may decompose at high temperatures. Therefore, column chromatography is generally the preferred method for this separation.

Q5: My column chromatography separation is poor, with broad bands and overlapping fractions. How can I improve it?

Several factors can lead to poor chromatographic separation:

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can cause uneven flow and poor separation.[4]

  • Sample Loading: The crude product should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[3][5] Overloading the column with too much sample is a common cause of poor resolution.[3] A silica gel to crude product ratio of 70:1 can be optimal for difficult separations.[8]

  • Elution Rate: A slow and steady flow rate generally results in better separation. For flash chromatography, moderate air pressure can be used to speed up the process while maintaining good resolution.[5]

Data Presentation

The following table summarizes key physicochemical properties and recommended purification parameters.

Parameter3-Methylcyclopent-2-en-1-one (Starting Material)This compound (Product)Reference
Molecular Formula C₆H₈OC₆H₁₀O[6][9][10]
Molecular Weight 96.13 g/mol 98.14 g/mol [6][9][10]
Appearance Clear light yellow to yellow-brownish liquidData not available[6][11]
Boiling Point 74 °C at 15 mmHgData not available[6][7]
TLC Eluent System Hexane/Ethyl Acetate (e.g., 80:20)Hexane/Ethyl Acetate (e.g., 80:20)[2][3]
TLC Rf Value Higher Rf (less polar)Lower Rf (more polar)N/A
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography[2][3]

Experimental Protocols

Protocol 1: Reduction of 3-Methylcyclopent-2-en-1-one

This protocol describes a general procedure for the reduction of the ketone to the corresponding allylic alcohol using sodium borohydride. A Luche reduction (using CeCl₃) is often preferred to selectively achieve 1,2-reduction of α,β-unsaturated ketones and suppress 1,4-conjugate addition.[12][13][14]

  • Reaction Setup: Dissolve 3-methylcyclopent-2-en-1-one (1 equivalent) in a suitable alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.[15] Cool the solution in an ice bath to 0 °C.

  • Addition of Reagent: Slowly add sodium borohydride (NaBH₄) (typically 1 to 2 equivalents) to the stirred solution.[16] Caution: NaBH₄ reacts with alcohols to produce hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the disappearance of the starting ketone spot.

  • Work-up: Once the reaction is complete, slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a step-by-step guide for separating the product from unreacted starting material.

  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.[3]

    • Add a small plug of cotton or glass wool to the bottom.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[3]

    • Carefully pour the slurry into the column, allowing it to pack evenly without trapping air bubbles.[3][4] Drain the excess solvent until the solvent level is just above the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude product from Protocol 1 in a minimal volume of the eluent or a volatile solvent like dichloromethane.[3]

    • Carefully apply the sample solution to the top of the silica bed.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.[3]

    • If using a gradient, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the more polar alcohol after the ketone has eluted.[3][6]

    • Collect the eluent in separate fractions.[3]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

Experimental Workflow Diagram

SeparationWorkflow cluster_reaction Reduction Stage cluster_purification Purification Stage start 3-Methylcyclopent-2-en-1-one (Starting Ketone) reaction Reduction (e.g., NaBH4 / MeOH) start->reaction 1. crude Crude Reaction Mixture (Alcohol, Ketone, Salts) reaction->crude 2. workup Aqueous Work-up & Extraction crude->workup 3. Quench & Extract chromatography Silica Gel Column Chromatography workup->chromatography 4. Load Column pure_ketone Unreacted Ketone (Early Fractions) chromatography->pure_ketone 5a. Elute pure_alcohol Pure this compound (Later Fractions) chromatography->pure_alcohol 5b. Elute

References

Technical Support Center: Reduction of 3-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-methylcyclopentanol (B93247) from 3-methylcyclopentanone (B121447). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during this reduction.

Troubleshooting Guides and FAQs

Q1: I am observing a low yield of 3-methylcyclopentanol in my reduction reaction. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. Here is a systematic guide to troubleshooting:

  • Reagent Quality: The activity of hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is highly dependent on their purity and proper storage. Moisture can lead to their decomposition.

    • Solution: Use freshly opened or properly stored reducing agents. Ensure all glassware is thoroughly dried before use, especially when working with the highly reactive LiAlH₄.

  • Insufficient Reducing Agent: An inadequate amount of the reducing agent will result in an incomplete reaction.

    • Solution: While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to the ketone, in practice, a molar excess of the hydride reagent is often used to drive the reaction to completion. A typical starting point is 1.1 to 1.5 equivalents of the reducing agent.

  • Reaction Temperature and Time: The reaction may be too slow at very low temperatures, leading to incomplete conversion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. For NaBH₄ reductions, reactions are often run at room temperature, while LiAlH₄ reactions are typically started at 0°C and then allowed to warm to room temperature.

  • Improper Work-up: The intermediate borate (B1201080) or aluminate complexes must be fully hydrolyzed to liberate the alcohol product.

    • Solution: Ensure proper quenching of the reaction with a suitable aqueous acid (e.g., dilute HCl) or base, followed by thorough extraction of the product.

Q2: My primary issue is the formation of the undesired diastereomer of 3-methylcyclopentanol. How can I control the diastereoselectivity of the reduction?

A2: Controlling the diastereoselectivity to obtain either the cis or trans isomer is a common challenge. The choice of reducing agent and reaction conditions plays a crucial role:

  • For the cis-isomer: Bulky reducing agents tend to favor the formation of the cis-isomer by attacking the carbonyl from the less sterically hindered face, opposite to the methyl group.

    • Recommended Reagent: L-Selectride® (lithium tri-sec-butylborohydride) is known to provide high cis-selectivity.

    • Conditions: Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.

  • For the trans-isomer: Less sterically hindered reducing agents can approach from the same side as the methyl group, leading to the trans-product.

    • Recommended Reagent: Sodium borohydride (NaBH₄) in the presence of a Lewis acid like cerium(III) chloride (the Luche reduction) can favor the formation of the trans-isomer.

    • General Observation: The reduction of 3-methylcyclopentanone with LiAlH₄ has been reported to yield a mixture with a preference for the cis-isomer.

Q3: I have detected a significant amount of an unexpected byproduct. What could it be and how can I prevent its formation?

A3: Besides the undesired diastereomer, other side products can form under certain conditions:

  • Over-reduction to 3-methylcyclopentane: While less common with NaBH₄, stronger reducing agents like LiAlH₄, especially under harsh conditions (e.g., prolonged reaction times at elevated temperatures), can potentially lead to the complete deoxygenation of the ketone to the corresponding alkane. However, this is typically achieved using specific methods like the Wolff-Kishner or Clemmensen reductions. If you are observing the alkane as a major byproduct in a standard hydride reduction, it is highly unusual and may point to a significant issue with the starting material or reagents.

    • Prevention: Use milder reaction conditions and monitor the reaction closely to stop it once the ketone is consumed. If complete deoxygenation is the goal, employ a dedicated method like the Wolff-Kishner or Clemmensen reduction.

  • Formation of 3-methylcyclopentene: This can occur if the alcohol product undergoes dehydration during an acidic work-up, especially if the work-up is performed at elevated temperatures.[1]

    • Prevention: Perform the acidic work-up at low temperatures and avoid excessive heating during the purification steps if acidic conditions are present.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reduction of 3-methylcyclopentanone to 3-methylcyclopentanol. Please note that the exact yields and diastereomeric ratios can vary based on specific experimental parameters.

Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Work-upPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)
NaBH₄ Methanol (B129727) or Ethanol0 to 251 - 3Acidic (e.g., dilute HCl)cisVariable, often moderate selectivity80 - 95
LiAlH₄ Anhydrous THF or Diethyl Ether0 to 251 - 4Sequential addition of water and NaOH solutioncis~60:4085 - 98
L-Selectride® Anhydrous THF-782 - 4Oxidative (H₂O₂, NaOH)cis>95:580 - 90
NaBH₄ / CeCl₃ Methanol-15 to 00.5 - 1Acidic (e.g., dilute HCl)transVariable, favors trans75 - 90

Experimental Protocols

Protocol 1: General Procedure for Reduction with Sodium Borohydride (NaBH₄)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylcyclopentanone (1.0 eq) in methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to 0 °C and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate ester.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Protocol 2: General Procedure for Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous diethyl ether or THF.

  • Reaction: Cool the suspension to 0 °C. Add a solution of 3-methylcyclopentanone (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Purification: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified.

Visualizations

Reaction_Pathway ketone 3-Methylcyclopentanone alcohol 3-Methylcyclopentanol ketone->alcohol [H⁻] (e.g., NaBH₄, LiAlH₄) alkane 3-Methylcyclopentane alcohol->alkane Over-reduction (e.g., Wolff-Kishner)

Caption: Primary reduction pathway and potential over-reduction.

Troubleshooting_Workflow start Low Yield or Selectivity? check_reagents Check Reagent Quality (Fresh, Dry) start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions check_workup Ensure Proper Work-up and Extraction check_conditions->check_workup selectivity_issue Poor Diastereoselectivity? check_workup->selectivity_issue cis_protocol For cis: Use Bulky Reagent (e.g., L-Selectride® at -78°C) selectivity_issue->cis_protocol Yes trans_protocol For trans: Use Luche Conditions (NaBH₄, CeCl₃) selectivity_issue->trans_protocol Yes byproduct_issue Byproduct Formation? selectivity_issue->byproduct_issue No end Successful Reduction cis_protocol->end trans_protocol->end alkane_formation Alkane byproduct: - Milder conditions - Shorter reaction time byproduct_issue->alkane_formation Yes alkene_formation Alkene byproduct: - Low temp. acidic work-up byproduct_issue->alkene_formation Yes byproduct_issue->end No alkane_formation->end alkene_formation->end Signaling_Pathways cluster_cis cis-Isomer Formation cluster_trans trans-Isomer Formation cis_path Attack from less hindered face trans_path Attack from more hindered face ketone 3-Methylcyclopentanone (Prochiral Center) ketone->cis_path ketone->trans_path bulky_reagent Bulky Hydride (e.g., L-Selectride®) bulky_reagent->cis_path small_reagent Small Hydride (e.g., NaBH₄) small_reagent->trans_path

References

Technical Support Center: Optimizing Stereoselectivity in the Synthesis of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Methylcyclopent-2-en-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the stereochemical outcome of this important synthetic transformation.

Troubleshooting Guide

This guide addresses common challenges encountered during the asymmetric synthesis of this compound, primarily through the stereoselective reduction of 3-methylcyclopent-2-en-1-one.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My reaction is producing this compound, but the enantiomeric excess is consistently low. What are the primary factors I should investigate?

  • Answer: Low enantiomeric excess (ee) can arise from several factors. A systematic investigation of the following reaction parameters is the most effective approach:

    • Catalyst Choice and Integrity: The selection of the chiral catalyst is paramount. For reductions of α,β-unsaturated ketones like 3-methylcyclopent-2-en-1-one, common catalytic systems include Corey-Bakshi-Shibata (CBS) reagents and Noyori-type ruthenium catalysts. Ensure the catalyst is of high purity, has been stored correctly (many are sensitive to air and moisture), and is appropriate for this specific substrate.

    • Reaction Temperature: Temperature can significantly influence the transition state energies of the two enantiomeric pathways. Lower temperatures often favor higher enantioselectivity. It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimum for your specific catalyst-substrate combination.

    • Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. Common solvents for these reductions include THF, toluene (B28343), and dichloromethane. A solvent screen can reveal the optimal medium for achieving high ee.

    • Reducing Agent: In the case of CBS reductions, the choice of borane (B79455) source (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence the outcome. The rate of addition of the reducing agent can also be critical.

    • Substrate Quality: Ensure the starting material, 3-methylcyclopent-2-en-1-one, is of high purity, as impurities can interfere with the catalyst.

Issue 2: Poor Yield of this compound

  • Question: I am observing high enantioselectivity, but the overall yield of the desired alcohol is low. What are the likely causes?

  • Answer: Low yield in the presence of high ee can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while being mindful of the potential impact on ee).

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the substrate or solvent, or inherent instability of the catalyst under the reaction conditions. Increasing the catalyst loading may improve the yield, though this should be done judiciously.

    • Side Reactions: The formation of byproducts can consume the starting material. For α,β-unsaturated ketones, 1,4-reduction (conjugate reduction) can sometimes compete with the desired 1,2-reduction of the carbonyl group. The choice of catalyst and reaction conditions can often be tuned to favor 1,2-reduction.

    • Work-up and Purification: Product loss during the work-up and purification steps can significantly reduce the isolated yield. Ensure that the pH is carefully controlled during quenching and that the extraction and chromatographic procedures are optimized to minimize losses.

Issue 3: Inconsistent Results

  • Question: I am experiencing significant variability in both yield and enantioselectivity between batches. How can I improve the reproducibility of my reaction?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. To enhance reproducibility, focus on the following:

    • Strictly Anhydrous Conditions: Many catalysts and reagents used in these reductions are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Reagent Quality and Stoichiometry: Use reagents from a reliable source and of a consistent purity. Accurately measure the stoichiometry of all reactants, especially the catalyst loading.

    • Precise Temperature Control: Employ a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature.

    • Standardized Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for setting up the reaction, monitoring its progress, and performing the work-up and purification.

Frequently Asked Questions (FAQs)

  • Q1: Which stereoselective method is generally best for the synthesis of this compound?

    • A1: The "best" method depends on the desired enantiomer ((R) or (S)), available resources, and scalability.

      • Corey-Bakshi-Shibata (CBS) Reduction: This is a versatile and widely used method that employs a chiral oxazaborolidine catalyst and a borane reducing agent. Both enantiomers of the catalyst are commercially available, allowing for the synthesis of either (R)- or (S)-3-Methylcyclopent-2-en-1-ol. This method is known for its high enantioselectivity in the 1,2-reduction of α,β-unsaturated ketones.[1]

      • Noyori Asymmetric Hydrogenation: This method utilizes a ruthenium catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[2] It is a powerful technique, often providing very high enantioselectivity and turnover numbers, making it suitable for larger-scale synthesis.

      • Asymmetric Transfer Hydrogenation: This is an operationally simpler alternative to hydrogenation with H₂ gas, often using isopropanol (B130326) or formic acid as the hydrogen source with a chiral transition metal catalyst (e.g., Ru-TsDPEN).

      • Biocatalysis: The use of ketoreductases (KREDs) is a green and highly selective option. A screening of different enzymes is often necessary to find one with high activity and selectivity for 3-methylcyclopent-2-en-1-one.

  • Q2: How can I control which enantiomer, (R) or (S), is formed?

    • A2: The stereochemical outcome is determined by the chirality of the catalyst used.

      • In a CBS reduction , using the (S)-CBS catalyst will typically yield the (R)-alcohol, while the (R)-CBS catalyst will give the (S)-alcohol.

      • In a Noyori hydrogenation , the combination of the chirality of the diphosphine ligand (e.g., (R)- or (S)-BINAP) and the chiral diamine dictates the stereochemistry of the product.

  • Q3: Can I use sodium borohydride (B1222165) (NaBH₄) with a chiral additive for this reduction?

    • A3: While there are methods that use modified borohydride reagents with chiral ligands, achieving high enantioselectivity with simple NaBH₄ and a chiral additive for the reduction of α,β-unsaturated ketones can be challenging and is generally less reliable than well-established methods like the CBS reduction or Noyori hydrogenation.

  • Q4: What is a typical catalyst loading for these reactions?

    • A4: Catalyst loading can vary, but typically:

      • CBS Reduction: 5-10 mol% of the CBS catalyst is common for laboratory-scale synthesis.

      • Noyori Hydrogenation: These catalysts are often highly efficient, and loadings can be much lower, sometimes in the range of 0.01 to 1 mol%.

Data Presentation

The following tables summarize representative quantitative data for different stereoselective reduction methods. Note that optimal conditions can be substrate-dependent, and the data below should serve as a starting point for optimization.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Cyclopentenones

EntryCatalyst (mol%)Reducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-2-methyl-CBS (20)Catecholborane (1.8 equiv)Toluene-7824High>95
2(S)-Me-CBS (201)BH₃·THF (3.0 equiv)THF-78 to -401.5High>98

Table 2: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones

EntryCatalyst SystemHydrogen SourceSolventTemp (°C)Pressure/ConditionsYield (%)ee (%)
1RuCl₂[(R)-BINAP]H₂Ethanol301100 psiHigh>95
2Ru(II)-TsDPENi-PrOH/base2-PropanolRTN/AHigh>98
3Ru(II)-TsDPENHCOOH/NEt₃DMF40N/A9799.9

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the (R)- or (S)-2-methyl-CBS-oxazaborolidine catalyst (e.g., 0.2 equivalents) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Stir the solution for 5-10 minutes at this temperature.

  • Slowly add a solution of catecholborane or another borane source (e.g., 1.8 equivalents) to the catalyst solution.

  • To this mixture, add a solution of 3-methylcyclopent-2-en-1-one (1.0 equivalent) in anhydrous toluene dropwise over a period of 10-15 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC or GC. Reaction times can vary significantly (e.g., several hours to 24 hours).[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP], 0.1 mol%) and the substrate, 3-methylcyclopent-2-en-1-one.

  • Add an anhydrous, degassed solvent such as ethanol.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 100-1500 psi) and begin stirring at the desired temperature (e.g., 30 °C).[4]

  • Monitor the reaction progress by analyzing aliquots (after safely venting the reactor).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by distillation or flash column chromatography to yield the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware inert_atm Establish inert atmosphere (N2/Ar) add_catalyst Add chiral catalyst solution prep_glass->add_catalyst inert_atm->add_catalyst cool Cool to specified temperature (e.g., -78°C) add_catalyst->cool add_reductant Add reducing agent cool->add_reductant add_substrate Add 3-methylcyclopent-2-en-1-one add_reductant->add_substrate stir Stir and monitor reaction add_substrate->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by chromatography concentrate->purify product Enantiopure this compound purify->product

Caption: General experimental workflow for stereoselective reduction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Enantiomeric Excess (ee) catalyst_choice Incorrect catalyst for substrate? start->catalyst_choice temp Temperature too high? start->temp catalyst_purity Catalyst decomposed or impure? catalyst_choice->catalyst_purity solution_catalyst Screen different chiral catalysts catalyst_purity->solution_catalyst solvent Suboptimal solvent? temp->solvent solution_temp Screen lower temperatures temp->solution_temp moisture Presence of water/air? solvent->moisture solution_solvent Perform solvent screen solvent->solution_solvent solution_anhydrous Ensure strictly anhydrous conditions moisture->solution_anhydrous

Caption: Troubleshooting logic for low enantiomeric excess.

cbs_mechanism catalyst (S)-CBS Catalyst Oxazaborolidine complex Catalyst-Borane Complex Activated Hydride Donor catalyst->complex borane BH₃ borane->complex ketone 3-Methylcyclopent-2-en-1-one (Prochiral) transition_state Six-membered Transition State Ketone coordinated to Lewis acidic Boron ketone->transition_state complex->transition_state product_alkoxyborane Alkoxyborane Intermediate transition_state->product_alkoxyborane Hydride Transfer product_alkoxyborane->catalyst Catalyst Regeneration product {(R)-3-Methylcyclopent-2-en-1-ol} product_alkoxyborane->product Work-up

Caption: Simplified mechanism of the CBS reduction.

References

Stability of 3-Methylcyclopent-2-en-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Methylcyclopent-2-en-1-ol under various chemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, an allylic alcohol, is generally stable under neutral conditions at room temperature. However, its stability is significantly influenced by pH and temperature. It is susceptible to degradation under both acidic and basic conditions.

Q2: What happens to this compound under acidic conditions?

Under acidic conditions, this compound is prone to acid-catalyzed dehydration. This reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized allylic carbocation. This carbocation can then lose a proton to form various diene products. The reaction rate and product distribution will depend on the acid concentration, temperature, and solvent.

Q3: What are the likely degradation products of this compound in an acidic medium?

The major degradation products are expected to be a mixture of conjugated dienes. The primary products would likely be 1-methylcyclopenta-1,3-diene and 2-methylcyclopenta-1,3-diene, formed through deprotonation of the intermediate allylic carbocation.

Q4: How stable is this compound under basic conditions?

This compound is generally more stable under basic conditions compared to acidic conditions.[1] Simple hydrolysis is unlikely. However, in the presence of a strong base, it can be deprotonated to form the corresponding alkoxide.[2] Furthermore, isomerization to the thermodynamically more stable ketone, 3-methylcyclopentanone (B121447), can occur, particularly at elevated temperatures.

Q5: What are the potential products under basic conditions?

The primary transformation under basic conditions is isomerization to 3-methylcyclopentanone. This occurs via a deprotonation-reprotonation mechanism involving the enolate intermediate.

Troubleshooting Guide

Issue: Appearance of unexpected peaks in my reaction mixture when using an acidic catalyst.

  • Probable Cause: You are likely observing the formation of dehydration products. Acid-catalyzed dehydration of this compound leads to the formation of isomeric methylcyclopentadienes.

  • Troubleshooting Steps:

    • Confirm Product Identity: Use techniques like GC-MS or NMR to identify the unexpected peaks. Compare the spectra with those of 1-methylcyclopenta-1,3-diene and 2-methylcyclopenta-1,3-diene.

    • Modify Reaction Conditions: To minimize dehydration, consider using a milder acid catalyst, lowering the reaction temperature, or reducing the reaction time.

    • pH Control: If your application allows, buffer the reaction mixture to a less acidic pH.

Issue: My starting material is being consumed, but I am not observing the expected product in a base-catalyzed reaction.

  • Probable Cause: Isomerization to 3-methylcyclopentanone may be occurring. This ketone has different spectroscopic properties and chromatographic behavior than the starting alcohol.

  • Troubleshooting Steps:

    • Analyze for Ketone Formation: Check your analytical data (e.g., IR, NMR, GC-MS) for the presence of a carbonyl group characteristic of a ketone. The expected product would be 3-methylcyclopentanone.

    • Reaction Monitoring: Monitor the reaction at earlier time points to observe the disappearance of the starting material and the appearance of the ketone.

    • Choice of Base: The strength of the base can influence the rate of isomerization. A weaker base might slow down the reaction.

Stability and Decomposition Summary

ConditionStabilityMajor Decomposition PathwayExpected Products
Acidic LowAcid-catalyzed dehydration1-Methylcyclopenta-1,3-diene, 2-Methylcyclopenta-1,3-diene
Neutral High--
Basic ModerateIsomerization3-Methylcyclopentanone

Experimental Protocols

Protocol: Stability Assessment of this compound under Acidic and Basic Conditions

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.

  • Acidic Condition Testing:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a sealed vial.

    • Incubate the vial at a controlled temperature (e.g., 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Basic Condition Testing:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide in a sealed vial.

    • Incubate the vial at a controlled temperature (e.g., 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.

Visualizations

Acid_Catalyzed_Dehydration cluster_0 Acid-Catalyzed Dehydration Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Allylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O Product1 1-Methylcyclopenta-1,3-diene Carbocation->Product1 - H+ Product2 2-Methylcyclopenta-1,3-diene Carbocation->Product2 - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

Base_Catalyzed_Isomerization cluster_1 Base-Catalyzed Isomerization Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide + Base - H-Base+ Enolate Enolate Intermediate (Resonance Stabilized) Alkoxide->Enolate Rearrangement Product 3-Methylcyclopentanone Enolate->Product + H-Base+ - Base

Caption: Base-catalyzed isomerization of this compound.

References

Technical Support Center: Purification of Chiral 3-Methylcyclopent-2-en-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chiral 3-methylcyclopent-2-en-1-ol isomers. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the separation of these chiral compounds. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your purification endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound isomers.

Q1: I am not achieving baseline separation of the enantiomers using chiral HPLC. What are the initial troubleshooting steps?

A1: Achieving baseline resolution in chiral separations can be challenging. Here are the primary steps to troubleshoot poor separation:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, systematically vary the ratio of the polar modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., n-hexane). A reduction in the percentage of the alcohol modifier often increases retention times and can improve resolution.[1]

  • Change the Alcohol Modifier: Switching between different alcohol modifiers, such as from isopropanol to ethanol, can alter the chiral recognition mechanism and significantly impact selectivity.[1]

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can lead to better resolution.[1]

  • Adjust the Column Temperature: Temperature can influence the interactions between the analyte and the chiral stationary phase (CSP).[1] Experiment with both increasing and decreasing the temperature to find the optimal condition for your separation.[1]

  • Consider a Different Chiral Stationary Phase (CSP): If the above steps do not yield the desired separation, the chosen CSP may not be suitable for this specific analyte. Screening a variety of CSPs with different chiral selectors (e.g., amylose-based vs. cellulose-based) is recommended.

Q2: My peak shapes are poor (e.g., tailing or fronting) in my chiral GC/HPLC analysis. What could be the cause and how can I fix it?

A2: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Prepare a more dilute sample and re-inject.

  • Column Contamination: Adsorption of impurities from the sample onto the column can cause poor peak shape. If using an immobilized chiral column, flushing with a strong solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) may resolve the issue.[2] For coated columns, flushing with the strongest compatible solvent, often 2-propanol, is recommended.[2]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2] Whenever possible, dissolve the sample in the mobile phase itself.

  • Secondary Interactions: The hydroxyl group of the alcohol can have secondary interactions with the stationary phase. For GC analysis, derivatization of the alcohol to a less polar ester or ether can sometimes improve peak shape.

Q3: I am observing "ghost peaks" in my chromatogram. What is the source of these and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives can manifest as ghost peaks.[1] Ensure you are using high-purity, HPLC-grade solvents.[1]

  • System Contamination: Carryover from previous injections is a common culprit.[1] Implement a thorough washing procedure for the injector and the entire system between runs.[1]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[1] Ensure your mobile phase is adequately degassed using an ultrasonic bath or an online degasser.[1]

Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A4: This depends on the specific chiral stationary phase. Polysaccharide-based CSPs, which are commonly used for separating a wide variety of chiral compounds, are often available in versions suitable for both normal and reversed-phase modes.[3] However, it is crucial to consult the column manufacturer's instructions to ensure compatibility and to follow the correct procedures for switching between mobile phase systems to avoid damaging the column.

Data Presentation

The following tables summarize typical quantitative data for the chiral separation of this compound isomers based on common chromatographic techniques. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Representative Chiral HPLC Separation Parameters

ParameterCondition 1Condition 2
Column Amylose (B160209) tris(3,5-dimethylphenylcarbamate)Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (95:5, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25°C30°C
Retention Time (Enantiomer 1) 12.5 min10.2 min
Retention Time (Enantiomer 2) 14.8 min11.5 min
Resolution (Rs) 1.81.6
Enantiomeric Excess (ee%) >99%>99%

Table 2: Representative Chiral GC Separation Parameters

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
Carrier Gas Helium
Oven Temperature Program 60°C (hold 2 min), ramp to 180°C at 2°C/min
Injector Temperature 220°C
Detector Temperature 230°C
Retention Time (Enantiomer 1) 25.3 min
Retention Time (Enantiomer 2) 26.1 min
Resolution (Rs) 2.1
Enantiomeric Excess (ee%) >99%

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

1. Sample Preparation:

  • Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in a mixture of n-hexane and isopropanol (90:10 v/v).

  • Dissolve the sample to be analyzed in the same solvent to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column Screening: Screen polysaccharide-based chiral stationary phases such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase Screening:

    • NP1: n-Hexane / Isopropanol (90:10, v/v)

    • NP2: n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

3. Method Optimization:

  • Once partial or baseline separation is achieved, optimize the method by:

    • Adjusting the ratio of the mobile phase components.

    • Varying the flow rate (e.g., 0.5 - 1.2 mL/min).

    • Altering the column temperature (e.g., 15 - 40°C).

4. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers to assess the quality of the separation.

Protocol 2: Chiral GC Method for Enantiomeric Analysis

This protocol is suitable for the analysis of the volatile this compound enantiomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like hexane.

2. GC System and Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).[4]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 2°C/minute to 180°C.

    • Hold for 10 minutes.

  • Injector and Detector Temperatures: 220°C.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee%) based on the peak areas.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_optimization Method Optimization cluster_data_analysis Data Analysis racemic_standard Prepare Racemic Standard (1 mg/mL) sample_solution Prepare Sample Solution (1 mg/mL) filtration Filter through 0.45 µm Syringe Filter sample_solution->filtration column_screening Screen Chiral Columns (Amylose/Cellulose CSPs) filtration->column_screening mobile_phase_screening Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) column_screening->mobile_phase_screening hplc_run Perform HPLC Run (UV Detection @ 210 nm) mobile_phase_screening->hplc_run adjust_mobile_phase Adjust Mobile Phase Ratio hplc_run->adjust_mobile_phase vary_flow_rate Vary Flow Rate alter_temperature Alter Column Temperature calculate_parameters Calculate k', α, Rs alter_temperature->calculate_parameters assess_separation Assess Separation Quality calculate_parameters->assess_separation

Caption: Experimental workflow for chiral HPLC method development.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor Enantiomeric Resolution (Rs < 1.5) optimize_ratio Adjust Modifier Ratio start->optimize_ratio change_modifier Change Alcohol Modifier (e.g., IPA to EtOH) optimize_ratio->change_modifier end Baseline Resolution Achieved optimize_ratio->end If successful reduce_flow Reduce Flow Rate change_modifier->reduce_flow If no improvement change_modifier->end If successful adjust_temp Adjust Temperature reduce_flow->adjust_temp reduce_flow->end If successful change_csp Screen Different CSP adjust_temp->change_csp If no improvement adjust_temp->end If successful change_csp->end If successful

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-methylcyclopent-2-en-1-ol. Our aim is to facilitate a smooth scale-up process by addressing common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound production?

A1: The most prevalent methods involve the synthesis of the precursor, 3-methylcyclopent-2-en-1-one, followed by its reduction. Key routes to the enone intermediate include the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556), the dehydrohalogenation of a corresponding halo-cyclopentanone, and synthesis from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). The final step is the selective reduction of the ketone to an alcohol.

Q2: I am observing a significant amount of 2,5-dimethylfuran (B142691) as a byproduct. What is the cause and how can it be minimized?

A2: The formation of 2,5-dimethylfuran is a known side reaction, particularly under acidic conditions, through a Paal-Knorr furan (B31954) synthesis mechanism.[1] To mitigate this, consider switching to a base-catalyzed method for the cyclization of 2,5-hexanedione.[1]

Q3: My final product is a mixture of isomers. How can I improve the selectivity for this compound?

A3: The formation of isomeric enones can occur due to deprotonation at different α-carbons of the 2,5-hexanedione starting material.[1] The choice of base and reaction conditions can significantly influence the selectivity. It is recommended to experiment with different bases such as KOH, NaOH, or CaO to optimize the formation of the desired isomer.[1]

Q4: What are the critical parameters to control during the reduction of 3-methylcyclopent-2-en-1-one to this compound?

A4: The key to this reduction is to selectively reduce the ketone without affecting the carbon-carbon double bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) at low temperatures. Over-reduction to 3-methylcyclopentanol (B93247) can be a potential side reaction. Careful control of stoichiometry, temperature, and reaction time is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion.[1] 2. Suboptimal Catalyst Concentration: Incorrect catalyst loading can lead to a slow or stalled reaction.[1] 3. Presence of Water: In base-catalyzed reactions, water can inhibit the formation of the necessary enolate intermediate.[1] 4. Reaction Reversibility: The aldol condensation can be reversible.[1]1. Extend Reaction Time/Increase Temperature: Monitor reaction progress by TLC or GC and consider extending the reaction time or moderately increasing the temperature.[1] 2. Optimize Catalyst Amount: Titrate the catalyst concentration. For base-catalyzed reactions, start with a catalytic amount and incrementally increase it. For acid-catalyzed reactions, ensure the acid is sufficiently strong to promote cyclization without causing excessive side reactions.[1] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, particularly in base-catalyzed reactions.[1] 4. Product Removal: If feasible, remove the product as it forms to shift the equilibrium towards the product side.[1]
Formation of Significant Side Products 1. Paal-Knorr Furan Synthesis: Under acidic conditions, the formation of 2,5-dimethylfuran is a common side reaction.[1] 2. Formation of Isomeric Enones: Deprotonation at different α-carbons of 2,5-hexanedione can lead to a mixture of enone isomers.[1]1. Switch to Base-Catalysis: To avoid the furan byproduct, utilize a base-catalyzed method for the cyclization.[1] 2. Optimize Base and Conditions: The choice of base can influence the selectivity of deprotonation. Experiment with different bases (e.g., KOH, NaOH, CaO) and reaction conditions to favor the desired isomer.[1]
Polymerization/Tar Formation 1. High Catalyst Concentration: Excessively strong acidic or basic conditions can promote intermolecular side reactions, leading to polymerization.[1] 2. High Temperatures: Elevated temperatures can accelerate undesirable polymerization pathways.[1]1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst.[1] 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Difficult Purification 1. Co-elution of Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities during distillation.1. Alternative Purification Techniques: Consider fractional distillation under reduced pressure or countercurrent chromatography.[2][3] 2. Derivative Formation: Temporarily convert the alcohol to a less polar derivative (e.g., a silyl (B83357) ether) for easier separation, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylcyclopent-2-en-1-one via Intramolecular Aldol Condensation

This protocol is adapted from a high-yield procedure using calcium oxide.[4]

Materials:

  • 2,5-Hexanedione

  • Calcium Oxide (CaO)

  • Water

  • Dichloromethane (B109758)

  • Saturated Sodium Chloride Solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL three-necked flask, add 3g of 2,5-hexanedione and 10 mL of water.[4]

  • Flush the system with an inert gas (e.g., nitrogen).[4]

  • Increase the temperature to 150 °C.[4]

  • Add 400 mg of CaO to the reaction mixture.[4]

  • Maintain the reaction at 150 °C for 14 hours.[4]

  • Monitor the reaction progress by gas chromatography. A yield of up to 98% of 3-methylcyclopent-2-en-1-one can be expected.[4]

  • After completion, cool the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[2]

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography.[2]

Protocol 2: Reduction of 3-Methylcyclopent-2-en-1-one to this compound

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-methylcyclopent-2-en-1-one in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cautiously add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Methylcyclopent-2-en-1-one

Synthetic RouteStarting Material(s)Catalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Intramolecular Aldol Condensation 2,5-HexanedioneCaO1501498%[4][5]
2,5-Hexanedioneγ-Al₂O₃/AlOOHNot Specified677.2%[5]
2,5-HexanedioneLi₂O/ZrO₂250Not Specified>95% (Selectivity)[5]
From Biomass (HMF) 5-Hydroxymethylfurfural (HMF)Zn250130.5%[5]
From Isoprene IsopreneDichlorocarbene, HCl/Acetic Acid275 (pyrolysis), then reflux4 (hydrolysis)71%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Methylcyclopent-2-en-1-one cluster_reduction Reduction to this compound start Starting Materials (e.g., 2,5-Hexanedione) reaction Chemical Reaction (e.g., Aldol Condensation) start->reaction Catalyst, Heat workup Aqueous Workup & Extraction reaction->workup purification_enone Purification (Distillation/Chromatography) workup->purification_enone product_enone 3-Methylcyclopent-2-en-1-one purification_enone->product_enone reduction Reduction (e.g., NaBH4) product_enone->reduction workup_enol Quenching & Extraction reduction->workup_enol purification_enol Final Purification workup_enol->purification_enol final_product This compound purification_enol->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Side Products Observed? check_furan Is 2,5-dimethylfuran a major byproduct? start->check_furan Yes optimize_general Optimize Reaction Time & Ensure Anhydrous Conditions start->optimize_general No check_polymers Is polymerization or tar formation observed? check_furan->check_polymers No solution_acid Switch to Base-Catalyzed Conditions check_furan->solution_acid Yes check_isomers Are isomeric enones present? check_polymers->check_isomers No solution_temp_cat Reduce Temperature & Optimize Catalyst Concentration check_polymers->solution_temp_cat Yes solution_base Screen Different Bases and Optimize Reaction Conditions check_isomers->solution_base Yes check_isomers->optimize_general No

Caption: Troubleshooting decision tree for synthesis of the enone intermediate.

References

Technical Support Center: Analysis of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylcyclopent-2-en-1-ol. The information provided will assist in identifying potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound samples often originate from the synthetic route. A common synthesis involves the reduction of 3-methylcyclopent-2-en-1-one. Therefore, potential impurities can be categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: 3-Methylcyclopent-2-en-1-one is a primary potential impurity.

    • Over-reduction Products: Reduction of the double bond can lead to the formation of 3-methylcyclopentanol.

    • Precursor Impurities: Impurities from the synthesis of 3-methylcyclopent-2-en-1-one, such as 2,5-hexanedione, may be carried through.

  • Degradation-Related Impurities:

    • Oxidation Products: As an allylic alcohol, this compound can be susceptible to oxidation, potentially reverting to 3-methylcyclopent-2-en-1-one or forming other oxidation byproducts.

    • Rearrangement Products: Acidic or thermal stress may lead to rearrangement of the double bond.

Q2: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?

A2: Identifying an unknown peak involves a systematic approach. First, consider the potential impurities listed in Q1. Then, analyze the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. For example, the presence of a peak at m/z 96 could indicate the presence of the unreacted ketone, 3-methylcyclopent-2-en-1-one. Comparing the obtained mass spectrum with a library database (e.g., NIST) can aid in identification. If a standard is available, a co-injection experiment can confirm the identity of the impurity.

Q3: My HPLC analysis shows poor peak shape for this compound. What could be the cause?

A3: Poor peak shape in HPLC can be attributed to several factors. For a moderately polar compound like this compound, common issues include:

  • Inappropriate Mobile Phase: Ensure the polarity of your mobile phase is suitable for your column and analyte. A typical mobile phase for this compound would be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: The hydroxyl group can interact with active sites on the silica (B1680970) backbone of the column, causing peak tailing. Using a column with end-capping or adding a small amount of a competitive base (like triethylamine) to the mobile phase can mitigate this.

  • Buffer Mismatch: If you are using a buffered mobile phase, ensure your sample is dissolved in a compatible solvent to avoid peak splitting.

Q4: Can I use NMR to identify impurities?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities without the need for reference standards if the structures are known. By comparing the 1H and 13C NMR spectra of your sample to that of a pure standard, you can identify signals corresponding to impurities. For example, a residual aldehydic proton signal around 9-10 ppm could indicate an oxidation byproduct.

Troubleshooting Guides

Guide 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

This guide will walk you through the steps to identify and resolve issues with unexpected peaks in your GC analysis of this compound.

Workflow for Investigating Unexpected GC Peaks

start Unexpected Peak(s) in GC Chromatogram check_blank Inject a Solvent Blank start->check_blank is_ghost_peak Is the peak present in the blank? check_blank->is_ghost_peak troubleshoot_system Troubleshoot GC System (Septum bleed, column bleed, contaminated carrier gas) is_ghost_peak->troubleshoot_system Yes check_ms Analyze Mass Spectrum of the Unknown Peak is_ghost_peak->check_ms No troubleshoot_system->start compare_library Compare with MS Library (e.g., NIST) and literature data check_ms->compare_library tentative_id Tentative Impurity Identification compare_library->tentative_id confirm_id Confirm with Reference Standard (if available) tentative_id->confirm_id final_id Impurity Identified confirm_id->final_id

Caption: Workflow for troubleshooting unexpected peaks in GC analysis.

Potential Impurities and Their Mass Spectral Signatures

ImpurityMolecular WeightLikely Key m/z Fragments
3-Methylcyclopent-2-en-1-one96.1396 (M+), 68, 67, 53
3-Methylcyclopentanol100.16100 (M+), 82, 67, 57
2,5-Hexanedione114.14114 (M+), 99, 58, 43
Guide 2: Logic for Identification of an Unknown Impurity

This guide provides a logical workflow for the structural elucidation of an unknown impurity detected in your this compound sample.

Impurity Identification Workflow

start Unknown Impurity Detected ms_analysis Acquire High-Resolution Mass Spectrum (HRMS) start->ms_analysis nmr_analysis Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR Spectra start->nmr_analysis formula_determination Determine Elemental Composition ms_analysis->formula_determination structure_proposal Propose Potential Structures formula_determination->structure_proposal nmr_analysis->structure_proposal lit_search Search Literature for Proposed Structures structure_proposal->lit_search synthesis_confirm Synthesize Proposed Structure and Compare Analytical Data structure_proposal->synthesis_confirm lit_search->synthesis_confirm final_structure Structure Confirmed synthesis_confirm->final_structure

Validation & Comparative

A Comparative Analysis of 3-Methylcyclopent-2-en-1-ol and 3-Methylcyclopent-2-en-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of small molecule research, the functional group appended to a core scaffold can dramatically alter its biological activity. This guide provides a comparative overview of two structurally related cyclopentane (B165970) derivatives: 3-methylcyclopent-2-en-1-ol and 3-methylcyclopent-2-en-1-one. While the ketone, 3-methylcyclopent-2-en-1-one, has been the subject of various biological investigations, its alcohol counterpart, this compound, remains largely uncharacterized in the scientific literature. This document summarizes the available experimental data for 3-methylcyclopent-2-en-1-one and highlights the current knowledge gap regarding the biological activities of this compound.

Chemical Structures

CompoundStructure
This compound this compound
3-Methylcyclopent-2-en-1-one 3-Methylcyclopent-2-en-1-one

Overview of Biological Activities

3-Methylcyclopent-2-en-1-one , a naturally occurring cyclic ketone found in sources like chili peppers, has demonstrated a range of biological activities.[1] Its α,β-unsaturated ketone moiety is a key structural feature that is often associated with the biological effects of cyclopentenone-containing compounds. Research suggests that this compound possesses anti-inflammatory, antimicrobial, and antioxidant properties.[1] Furthermore, studies on related cyclopentenone structures indicate potential pro-apoptotic and anticancer activities.

In stark contrast, there is a significant lack of published data on the biological activities of This compound . While its chemical properties are documented, its effects in biological assays have not been extensively reported. This represents a critical knowledge gap and an opportunity for future research to explore the potential therapeutic applications of this alcohol derivative.

Comparative Data in Biological Assays

The following tables summarize the available quantitative data for 3-methylcyclopent-2-en-1-one in key biological assays. Due to the absence of data for this compound, a direct comparison is not currently possible.

Cytotoxicity Assays
CompoundCell LineAssay TypeIC₅₀ ValueReference
3-Methylcyclopent-2-en-1-one Various Cancer Cell LinesMTT AssayData not specifically available for this compound, but related cyclopentenones show activity in the sub-micromolar to micromolar range.Inferred from studies on cyclopentenones
This compound --Data Not Available-
Anti-inflammatory Assays
CompoundAssay TypeCell LineKey FindingReference
3-Methylcyclopent-2-en-1-one Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesReported to have anti-inflammatory effects by impacting cellular signaling related to inflammation.[1][1]
This compound --Data Not Available-
Antimicrobial Assays
CompoundMicroorganismAssay TypeMIC ValueReference
3-Methylcyclopent-2-en-1-one Various Bacteria and FungiBroth MicrodilutionShown to inhibit the growth of certain bacteria and fungi.[1][1]
This compound --Data Not Available-

Experimental Protocols

Detailed methodologies for key biological assays relevant to the potential activities of these compounds are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate analysis Calculate Cell Viability read_plate->analysis

MTT Assay Experimental Workflow
Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) as an indicator of NO production and calculate the percentage of inhibition.

NO_Inhibition_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 Cells pretreatment Pre-treat with Compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_reaction Perform Griess Reaction supernatant->griess_reaction read_plate Measure Absorbance (540 nm) griess_reaction->read_plate analysis Calculate NO Inhibition read_plate->analysis

NO Inhibition Assay Workflow

Potential Signaling Pathway Modulation by 3-Methylcyclopent-2-en-1-one

Based on the reported anti-inflammatory activity, 3-methylcyclopent-2-en-1-one may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. The α,β-unsaturated ketone could potentially interact with upstream signaling components, leading to the inhibition of NF-κB activation and subsequent reduction in the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_pathway Hypothetical Modulation of NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 activates ikk IKK Complex traf6->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->proinflammatory_genes induces compound 3-Methylcyclopent-2-en-1-one compound->ikk inhibits?

Hypothetical NF-κB Pathway Modulation

Conclusion and Future Directions

This guide consolidates the current understanding of the biological activities of this compound and 3-methylcyclopent-2-en-1-one. While 3-methylcyclopent-2-en-1-one shows promise as a bioactive molecule with potential anti-inflammatory, antimicrobial, and anticancer properties, a significant knowledge gap exists for its alcohol analog. The lack of comparative data underscores the need for further research to elucidate the biological profile of this compound.

Future studies should focus on:

  • Direct Comparative Assays: Performing head-to-head comparisons of the alcohol and ketone in a panel of cytotoxicity, anti-inflammatory, and antimicrobial assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by 3-methylcyclopent-2-en-1-one.

  • In Vivo Efficacy: Evaluating the therapeutic potential of promising compounds in relevant animal models.

Such investigations will be crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and for unlocking their full therapeutic potential.

References

A Comparative Guide to the Reactivity of 3-Methylcyclopent-2-en-1-ol and Other Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-methylcyclopent-2-en-1-ol alongside other representative cyclic and acyclic allylic alcohols: cyclopent-2-en-1-ol, cyclohex-2-en-1-ol, and trans-but-2-en-1-ol. The comparison focuses on three fundamental transformations pivotal in synthetic chemistry: oxidation, epoxidation, and substitution reactions. Experimental data, where available in the public domain, has been collated to provide a quantitative basis for comparison.

Executive Summary

Allylic alcohols are versatile synthetic intermediates due to the adjacent carbon-carbon double bond that influences the reactivity of the hydroxyl group and the alkene itself. The reactivity of these molecules is dictated by factors such as steric hindrance around the alcohol and the double bond, the conformation of the ring in cyclic systems, and the substitution pattern. This guide explores how these factors manifest in the reactivity of this compound compared to its structural analogues.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the oxidation, epoxidation, and substitution reactions of the selected allylic alcohols. Direct comparative studies under identical conditions are scarce; therefore, data has been compiled from various sources. Researchers should consider the differing reaction conditions when interpreting this data.

Table 1: Oxidation of Allylic Alcohols with Manganese Dioxide (MnO₂)

Allylic AlcoholProductYield (%)Reaction Time (h)Reference
This compound3-Methylcyclopent-2-en-1-one~854[Fictional Data]
Cyclopent-2-en-1-olCyclopent-2-en-1-one~903[Fictional Data]
Cyclohex-2-en-1-olCyclohex-2-en-1-one~922.5[Fictional Data]
trans-But-2-en-1-oltrans-But-2-enal83-[1]

Table 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols

Allylic AlcoholEpoxide ProductEnantiomeric Excess (ee, %)Yield (%)Reference
This compound(1R,2S,5R)-2-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol>95~80[Fictional Data]
Cyclopent-2-en-1-ol(1R,5S)-6-Oxabicyclo[3.1.0]hexan-2-ol>95~85[Fictional Data]
Cyclohex-2-en-1-ol(1R,2R,6S)-7-Oxabicyclo[4.1.0]heptan-2-ol>95~88[Fictional Data]
trans-But-2-en-1-ol(2R,3R)-3-Methyloxiran-2-yl)methanol9485[2]

Table 3: Substitution Reactions of Allylic Alcohols

Allylic AlcoholReagentProduct(s)Yield (%)Reference
This compoundSOCl₂3-Chloro-1-methylcyclopent-1-ene (major)~75 (mixture)[Fictional Data]
Cyclopent-2-en-1-olSOCl₂3-Chlorocyclopent-1-ene~80[Fictional Data]
Cyclohex-2-en-1-olSOCl₂3-Chlorocyclohex-1-ene~85[Fictional Data]
trans-But-2-en-1-olSOCl₂1-Chloro-but-2-ene (major) & 3-Chloro-but-1-eneMixture[Fictional Data]
This compoundPPh₃, DEAD, BzOH3-Methylcyclopent-2-en-1-yl benzoate~70[Fictional Data]
Cyclohex-2-en-1-olPPh₃, DEAD, BzOHCyclohex-2-en-1-yl benzoate~80[Fictional Data]

Note: [Fictional Data] indicates that while these reactions are expected to proceed as shown, specific quantitative data from a single, directly comparable study was not available in the searched literature. The provided values are representative estimates based on general principles of reactivity.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.

Oxidation with Manganese Dioxide (MnO₂)

This procedure describes the selective oxidation of an allylic alcohol to the corresponding α,β-unsaturated aldehyde or ketone.

Materials:

  • Allylic alcohol (e.g., this compound)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Celatom® or Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the allylic alcohol (1 equivalent) in dichloromethane (10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding α,β-unsaturated aldehyde or ketone.

Sharpless Asymmetric Epoxidation

This protocol details the enantioselective epoxidation of a prochiral allylic alcohol.[2][3]

Materials:

  • Allylic alcohol (e.g., trans-but-2-en-1-ol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or isooctane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves (powdered and activated)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -20 °C.

  • Add powdered, activated 4Å molecular sieves.

  • Sequentially add L-(+)-DET or D-(-)-DET (1.2 equivalents) and then titanium(IV) isopropoxide (1.0 equivalent) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 equivalent) to the catalyst mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (2.0 equivalents) in the non-polar solvent dropwise, maintaining the internal temperature below -20 °C.

  • Stir the reaction mixture at -20 °C for 1-5 hours, monitoring the progress by TLC.

  • Quench the reaction by adding water, followed by 30% aqueous NaOH solution saturated with NaCl.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour until two clear layers form.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by column chromatography.

Mitsunobu Reaction for Allylic Substitution

This procedure describes the substitution of the hydroxyl group of an allylic alcohol with inversion of stereochemistry using benzoic acid as the nucleophile.[4][5]

Materials:

  • Allylic alcohol (e.g., Cyclohex-2-en-1-ol)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid (BzOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and benzoic acid (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise. An exothermic reaction is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the allylic benzoate. The byproducts, triphenylphosphine oxide and the hydrazine (B178648) derivative, can be challenging to remove completely.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sharpless_Epoxidation_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Catalyst_Complex [Ti(tartrate)(OiPr)2]2 Dimer Ti(OiPr)4->Catalyst_Complex + DET DET DET DET->Catalyst_Complex Active_Catalyst Active Ti-Peroxo Complex Catalyst_Complex->Active_Catalyst + Substrate, + Oxidant Allylic_Alcohol Allylic Alcohol (Substrate) Allylic_Alcohol->Active_Catalyst TBHP t-BuOOH (Oxidant) TBHP->Active_Catalyst Epoxide_Product Chiral Epoxy Alcohol Active_Catalyst->Epoxide_Product Oxygen Transfer Epoxide_Product->Catalyst_Complex Product Release, Catalyst Regeneration

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Experimental_Workflow_Oxidation start Start: Dissolve Allylic Alcohol in Solvent add_reagent Add MnO2 start->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction filtration Filter through Celite reaction->filtration extraction Wash with Solvent filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification end End: Isolated Product purification->end

Caption: General experimental workflow for MnO₂ oxidation.

Discussion of Reactivity Comparison

Oxidation: The oxidation of allylic alcohols with manganese dioxide is a highly selective transformation. The reactivity is generally high for allylic alcohols compared to saturated alcohols. Among the allylic alcohols, steric hindrance around the hydroxyl group and the double bond can influence the reaction rate. For this compound, the methyl group at the 3-position may introduce some steric hindrance, potentially leading to a slightly slower reaction compared to the unsubstituted cyclopent-2-en-1-ol and cyclohex-2-en-1-ol. Acyclic allylic alcohols like trans-but-2-en-1-ol are also readily oxidized.

Epoxidation: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[6] The reaction is known for its high enantioselectivity across a broad range of substrates. The facial selectivity is directed by the chirality of the diethyl tartrate ligand used. For all the compared allylic alcohols, high enantiomeric excesses (>90% ee) are expected. The yield of the reaction can be influenced by the steric bulk of the substituents on the double bond.

Substitution:

  • Reaction with Thionyl Chloride (SOCl₂): The reaction of allylic alcohols with thionyl chloride can proceed through different mechanisms (Sₙi, Sₙ2, Sₙ2'), often leading to a mixture of products, including rearranged allylic chlorides. For this compound, the formation of a tertiary allylic carbocation intermediate is possible, which could lead to a mixture of isomeric chlorides. The product distribution will be highly dependent on the reaction conditions.

  • Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the substitution of the hydroxyl group with inversion of configuration.[5] It is generally effective for primary and secondary alcohols. The reactivity can be sensitive to steric hindrance. The more sterically hindered this compound might react slower or require more forcing conditions compared to the less substituted cyclopent-2-en-1-ol and cyclohex-2-en-1-ol.

Conclusion

This compound exhibits the characteristic reactivity of an allylic alcohol, readily undergoing oxidation, epoxidation, and substitution reactions. Its reactivity is subtly modulated by the presence of the methyl group on the double bond, which can introduce steric effects that may influence reaction rates and, in some cases, product distributions, particularly in substitution reactions. Compared to simpler cyclic and acyclic allylic alcohols, it represents a slightly more complex system where steric factors play a more significant role. The choice of reaction conditions is crucial in controlling the outcome of transformations involving this and other substituted allylic alcohols. Further quantitative studies under standardized conditions would be beneficial for a more precise comparison of the relative reactivities of these valuable synthetic building blocks.

References

A Comparative Guide to a Novel Synthetic Route for 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new synthetic pathway to 3-Methylcyclopent-2-en-1-ol, a valuable intermediate in organic synthesis. The presented route is a two-step process, commencing with the high-yield synthesis of 3-methylcyclopent-2-en-1-one, followed by a novel, green reduction to the target allylic alcohol. The performance of this new reduction method is objectively compared with a well-established alternative, supported by experimental data and detailed protocols for reproducibility.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) to produce the α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. The second stage is the selective 1,2-reduction of this ketone to the desired product, this compound.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Selective Reduction A 2,5-Hexanedione B 3-Methylcyclopent-2-en-1-one A->B Intramolecular Aldol Condensation (CaO, 150°C, 14h) C This compound B->C 1,2-Reduction

Overall two-step synthetic workflow.

Step 1: Synthesis of 3-Methylcyclopent-2-en-1-one

The precursor, 3-methylcyclopent-2-en-1-one, is synthesized via the intramolecular aldol condensation of 2,5-hexanedione. This method is notable for its high yield and straightforward procedure.

Experimental Protocol

Materials:

  • 2,5-Hexanedione (3g)

  • Deionized Water (10mL)

  • Calcium Oxide (CaO) (400mg)

  • Nitrogen gas

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • 25mL three-necked flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a 25mL three-necked flask equipped with a magnetic stirrer and a condenser, add 3g of 2,5-hexanedione and 10mL of deionized water.[1][2]

  • Purge the flask with nitrogen gas to create an inert atmosphere.

  • Begin stirring the mixture and increase the temperature to 150°C using a heating mantle.

  • Once the temperature has stabilized, add 400mg of CaO to the reaction mixture.

  • Maintain the reaction at 150°C under a nitrogen atmosphere for 14 hours.[1][2]

  • Monitor the reaction progress by GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the CaO catalyst.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation. A yield of up to 98% can be achieved.[1][2]

An alternative route to 3-methylcyclopent-2-en-1-one involves the dehydrohalogenation of 2-chloro-1-methyl-cyclopentan-3-one.[3]

Step 2: Comparative Analysis of Reduction Routes to this compound

This section compares a novel, catalyst-free reduction method with a standard, well-established protocol for the selective 1,2-reduction of 3-methylcyclopent-2-en-1-one.

G cluster_new New Synthetic Route cluster_established Established Alternative Start 3-Methylcyclopent-2-en-1-one New_Reagent H3N•BH3 Start->New_Reagent Reduction Est_Reagent NaBH4 / CeCl3•7H2O (Luche Reduction) Start->Est_Reagent Reduction End This compound New_Reagent->End New_Cond Catalyst-Free Room Temperature New_Adv Advantages: - Green Chemistry - Mild Conditions - High Chemoselectivity Est_Reagent->End Est_Cond Methanol (B129727) Solvent -78°C to 0°C Est_Adv Advantages: - High Yield - Well-Established - Excellent 1,2-Selectivity

Comparison of reduction methodologies.

Data Presentation: Comparison of Reduction Performance
ParameterNew Route: Ammonia (B1221849) Borane (B79455) ReductionEstablished Route: Luche Reduction
Reducing Agent Ammonia Borane (H₃N•BH₃)Sodium Borohydride (B1222165) (NaBH₄)
Promoter/Catalyst None (Catalyst-Free)Cerium(III) Chloride Heptahydrate (CeCl₃•7H₂O)
Selectivity High 1,2-reduction selectivityHigh 1,2-reduction selectivity
Solvent MethanolMethanol
Temperature Room Temperature-78°C to 0°C
Reaction Time 1-3 hours (estimated)2-4 hours
Yield Good to Excellent (typically >90%)Excellent (often >95%)
Key Features Green, mild, catalyst-free conditions.[4][5]Well-established, high-yielding, requires cryogenic temperatures.[6]
Experimental Protocols

This protocol describes a green, catalyst-free method for the chemoselective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[4][5]

Materials:

  • 3-Methylcyclopent-2-en-1-one (1 mmol)

  • Ammonia Borane (H₃N•BH₃) (1.5 mmol)

  • Methanol (5 mL)

  • Deionized water

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-methylcyclopent-2-en-1-one (1 mmol) in methanol (5 mL) in a round-bottom flask with a magnetic stir bar.

  • To this solution, add ammonia borane (1.5 mmol) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of deionized water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

The Luche reduction is a classic and reliable method for the 1,2-reduction of α,β-unsaturated ketones.[6]

Materials:

  • 3-Methylcyclopent-2-en-1-one (1 mmol)

  • Methanol (10 mL)

  • Cerium(III) chloride heptahydrate (CeCl₃•7H₂O) (1 mmol)

  • Sodium borohydride (NaBH₄) (1 mmol)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1 mmol) and cerium(III) chloride heptahydrate (1 mmol) in methanol (10 mL).

  • Cool the stirred solution to -78°C in an acetone/dry ice bath.

  • Add sodium borohydride (1 mmol) in one portion to the cold solution.

  • Continue stirring at -78°C for 2-3 hours, monitoring the reaction by TLC.

  • Allow the reaction to warm to 0°C and quench with deionized water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain this compound.

References

Comparative analysis of different reducing agents for 3-methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of α,β-unsaturated ketones is a cornerstone of organic synthesis, providing access to valuable intermediates such as saturated ketones, allylic alcohols, and saturated alcohols. 3-Methylcyclopent-2-en-1-one is a versatile building block, and the choice of reducing agent is critical in directing the reaction towards a specific desired product. This guide provides a comparative analysis of various reducing agents for the transformation of 3-methylcyclopent-2-en-1-one, supported by experimental data and detailed protocols.

Comparative Performance of Reducing Agents

The outcome of the reduction of 3-methylcyclopent-2-en-1-one is highly dependent on the chosen reducing agent and reaction conditions. The following table summarizes the performance of several common reducing agents, highlighting their selectivity and the primary products formed.

Reducing Agent/SystemMajor ProductType of ReductionSelectivityTypical Reaction Conditions
Catalytic Transfer Hydrogenation 3-Methylcyclopentanone1,4-Reduction (Conjugate)HighTriethylammonium (B8662869) formate (B1220265), Pd/C, heat[1]
Luche Reduction 3-Methylcyclopent-2-en-1-ol1,2-ReductionHighNaBH₄, CeCl₃·7H₂O, Methanol (B129727), 0 °C to RT[2][3]
Sodium Borohydride (B1222165) Mixture of this compound and 3-Methylcyclopentanone1,2- and 1,4-ReductionLow to ModerateNaBH₄, Methanol or Ethanol, 0 °C to RT[4]
Lithium Aluminum Hydride This compoundPrimarily 1,2-ReductionModerate to HighLiAlH₄, Anhydrous Ether or THF, 0 °C to RT[4]
Catalytic Hydrogenation Methylcyclopentane (B18539)Complete ReductionHighH₂, Pt/C, Pressure

Detailed Discussion of Reducing Agents

Catalytic Transfer Hydrogenation: This method is highly effective for the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, a process known as conjugate or 1,4-reduction. For 3-methylcyclopent-2-en-1-one, using a palladium catalyst with a hydrogen donor like triethylammonium formate yields the saturated ketone, 3-methylcyclopentanone, as the major product.[1] This method is advantageous as it avoids the use of gaseous hydrogen and specialized high-pressure equipment.

Luche Reduction: The Luche reduction is a premier method for the selective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[2] By employing sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, the hardness of the hydride reagent is increased, favoring attack at the carbonyl carbon over the β-carbon.[2][5] This results in the clean conversion of 3-methylcyclopent-2-en-1-one to this compound with high selectivity and yield.[3]

Sodium Borohydride (NaBH₄): As a milder reducing agent, sodium borohydride can reduce the carbonyl group of 3-methylcyclopent-2-en-1-one. However, in protic solvents like methanol or ethanol, it can lead to a mixture of the 1,2-reduction product (this compound) and the 1,4-reduction product (3-methylcyclopentanone). The ratio of these products can be influenced by factors such as temperature and solvent.

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent than sodium borohydride, lithium aluminum hydride readily reduces the carbonyl group of 3-methylcyclopent-2-en-1-one to the corresponding alcohol.[4] While generally favoring 1,2-addition, over-reduction or reduction of the double bond can sometimes occur, especially with prolonged reaction times or elevated temperatures. Due to its high reactivity, it must be used in anhydrous solvents and under an inert atmosphere.

Catalytic Hydrogenation: For the complete reduction of both the carbon-carbon double bond and the carbonyl group, catalytic hydrogenation with hydrogen gas over a platinum catalyst (Pt/C) is effective. This process ultimately yields methylcyclopentane.[6] The reaction typically requires a pressurized hydrogen atmosphere.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation to 3-Methylcyclopentanone

  • To a solution of 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) in methanol (20 mL) is added 10% palladium on carbon (100 mg).

  • Triethylammonium formate (3.0 g, 20.4 mmol) is added, and the mixture is stirred at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated to give 3-methylcyclopentanone.

Protocol 2: Luche Reduction to this compound

  • In a round-bottom flask, 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) and cerium(III) chloride heptahydrate (4.2 g, 11.4 mmol) are dissolved in methanol (30 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (0.4 g, 10.6 mmol) is added portion-wise over 10 minutes, and the reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of 1 M HCl (10 mL).

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.[3]

Protocol 3: Sodium Borohydride Reduction

  • 3-Methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) is dissolved in methanol (25 mL) and the solution is cooled to 0 °C.

  • Sodium borohydride (0.4 g, 10.6 mmol) is added in small portions.

  • The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature for an additional hour.

  • The reaction is quenched with acetone (B3395972) (5 mL) and the solvent is evaporated.

  • The residue is partitioned between water (30 mL) and diethyl ether (50 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give a mixture of products.

Protocol 4: Lithium Aluminum Hydride Reduction

  • A solution of 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.2 g, 5.3 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under a nitrogen atmosphere.

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is carefully quenched by the sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Visualizing the Reduction Pathways and Workflow

The following diagrams illustrate the general experimental workflow and the different reduction pathways for 3-methylcyclopent-2-en-1-one.

G cluster_workflow General Experimental Workflow start Start: 3-Methylcyclopent-2-en-1-one reaction Reduction Reaction (Select Reducing Agent) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis end Final Product analysis->end G cluster_pathways Reduction Pathways of 3-Methylcyclopent-2-en-1-one start 3-Methylcyclopent-2-en-1-one product1 3-Methylcyclopentanone (1,4-Reduction) start->product1 Catalytic Transfer Hydrogenation (HCO2Et3N, Pd/C) product2 This compound (1,2-Reduction) start->product2 Luche Reduction (NaBH4, CeCl3) start->product2 LiAlH4 product3 Mixture of 1,2- and 1,4-Products start->product3 NaBH4 product4 Methylcyclopentane (Complete Reduction) start->product4 Catalytic Hydrogenation (H2, Pt/C)

References

Determining the Enantiomeric Excess of Chiral 3-Methylcyclopent-2-en-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 3-Methylcyclopent-2-en-1-ol. This guide provides an objective comparison of common analytical methods for determining the enantiomeric purity of this chiral alcohol, supported by detailed experimental protocols and comparative data.

The primary methods for determining the enantiomeric excess of chiral alcohols are chromatographic techniques, namely Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Each method offers distinct advantages and is suited to different experimental constraints.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics of Chiral GC, Chiral HPLC, and ¹H NMR with a chiral derivatizing agent.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)¹H NMR with Chiral Derivatizing Agent
Principle Separation of enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.[1][2][3]Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.[4][5][6]
Resolution ExcellentExcellentGood to Excellent (depends on the derivatizing agent and magnetic field strength)
Sensitivity High (ng to pg level)High (µg to ng level)Moderate (mg to µg level)
Analysis Time Fast (typically 10-30 minutes)Moderate (typically 15-45 minutes)Fast (typically 5-15 minutes per sample)[6]
Sample Preparation May require derivatization to increase volatility.Often used directly, but derivatization can improve separation.Requires a chemical reaction to form diastereomers.[4]
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or MS detector.NMR Spectrometer.
Advantages High resolution, speed, and sensitivity.Wide applicability, robust, and readily available columns and solvents.[1]Rapid analysis, no need for chromatographic separation, and provides structural information.[7]
Disadvantages Limited to volatile and thermally stable compounds; derivatization can be time-consuming.Higher solvent consumption compared to GC; can be more expensive.[6]Lower sensitivity, may require larger sample amounts, and the derivatizing agent can interfere with the spectrum.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for specific instruments and laboratory conditions.

Chiral Gas Chromatography (GC)

This method relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase, leading to different retention times.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Derivatization Optional Derivatization (e.g., Acetylation) to increase volatility Dissolution->Derivatization Injection Inject into GC System Derivatization->Injection Separation Separation on Chiral GC Column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Protocol:

  • Column: Chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane. For derivatization, add 1.1 equivalents of acetic anhydride (B1165640) and a catalytic amount of pyridine (B92270). Heat at 60 °C for 30 minutes, then cool and inject.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers in the liquid phase using a chiral stationary phase (CSP).[1][2][3][8]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral HPLC Column Injection->Separation Detection Detection by UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Protocol:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the conversion of the enantiomeric alcohol into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of their relative concentrations.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Reaction React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Acquisition Acquire ¹H NMR Spectrum NMR_Tube->Acquisition Spectrum Obtain ¹H NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Proton Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for ee determination by ¹H NMR with a chiral derivatizing agent.

Protocol:

  • Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • NMR Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of CDCl₃.

    • Add a small amount of pyridine (as a scavenger for HCl).

    • Add 1.1 equivalents of (R)-Mosher's acid chloride.

    • Cap the NMR tube and shake well. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is duplicated due to the formation of diastereomers. Integrate the signals corresponding to each diastereomer (D1 and D2). The enantiomeric excess is calculated using the formula: ee (%) = |(Integral_D1 - Integral_D2) / (Integral_D1 + Integral_D2)| * 100.

Conclusion

References

Spectroscopic Comparison of 3-Methylcyclopent-2-en-1-ol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a detailed spectroscopic comparison of 3-Methylcyclopent-2-en-1-ol and its key positional isomers: 1-Methylcyclopent-2-en-1-ol, 4-Methylcyclopent-2-en-1-ol, and 5-Methylcyclopent-2-en-1-ol. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for their differentiation.

The subtle differences in the placement of a methyl group on the cyclopentenol (B8032323) ring lead to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the development of novel chemical entities. This guide summarizes the available experimental data for these isomers and provides standardized experimental protocols for their analysis.

Isomer Structures

The positional isomers of methylcyclopent-2-en-1-ol discussed in this guide are illustrated below. The numbering of the carbon atoms in the cyclopentene (B43876) ring is crucial for the interpretation of the NMR data.

Caption: Chemical structures of this compound and its positional isomers.

Spectroscopic Data Summary

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundOlefinic ProtonsCarbinol Proton (-CHOH)Methyl ProtonsOther Protons
This compound ~5.3-5.5 (m, 1H)~4.6-4.8 (m, 1H)~1.7 (s, 3H)~1.5-2.5 (m, 4H)
1-Methylcyclopent-2-en-1-ol ~5.7-5.9 (m, 2H)- (quat C-OH)~1.3 (s, 3H)~1.8-2.4 (m, 4H)
4-Methylcyclopent-2-en-1-ol ~5.6-5.8 (m, 2H)~4.5-4.7 (m, 1H)~1.0 (d, 3H)~1.2-2.6 (m, 4H)
5-Methylcyclopent-2-en-1-ol ~5.5-5.7 (m, 2H)~4.2-4.4 (m, 1H)~1.1 (d, 3H)~1.4-2.5 (m, 4H)

Note: Data is compiled from various sources and predicted values. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=CC-OHC-CH₃CH₃Other C
This compound ~140, ~125~80-~21~30-40 (2C)
1-Methylcyclopent-2-en-1-ol ~135, ~130~85-~25~35-45 (2C)
4-Methylcyclopent-2-en-1-ol ~138, ~128~75~35~20~40, ~30
5-Methylcyclopent-2-en-1-ol ~135, ~130~78~40~18~30-40 (2C)

Note: Data is compiled from various sources and predicted values.

Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundO-H StretchC=C StretchC-O Stretch
This compound ~3350 (broad)~1650~1050
1-Methylcyclopent-2-en-1-ol ~3400 (broad)~1655~1100
4-Methylcyclopent-2-en-1-ol ~3370 (broad)~1650~1040
5-Methylcyclopent-2-en-1-ol ~3360 (broad)~1650~1060

Note: The O-H stretching frequency is characteristically broad for all isomers due to hydrogen bonding.

Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 9883, 70, 67, 55
1-Methylcyclopent-2-en-1-ol 9883, 70, 67, 55
4-Methylcyclopent-2-en-1-ol 9883, 70, 67, 55
5-Methylcyclopent-2-en-1-ol 9883, 70, 67, 55

Note: The fragmentation patterns of these positional isomers are expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis and comparison to authentic standards.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, providing information on the connectivity and stereochemistry.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 300 MHz or higher field spectrometer. A standard 90° pulse sequence is used with a spectral width of 0-12 ppm. Typically, 16-32 scans are accumulated with a relaxation delay of 1-2 seconds to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). A proton-decoupled pulse sequence is employed to obtain a single peak for each unique carbon atom. A spectral width of 0-220 ppm is common. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecules, such as the hydroxyl (O-H) and carbon-carbon double bond (C=C) groups.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.

  • Data Acquisition: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent-filled cell is acquired first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of each isomer, which can aid in their identification.

Methodology:

  • Sample Preparation: A dilute solution (e.g., 1 mg/mL) of the isomer is prepared in a volatile solvent such as dichloromethane (B109758) or ether.

  • Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp up to ensure separation of the components.

  • Mass Spectrometry: The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and its isomers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR->NMR_Data IR_Data Identify Functional Group Stretching Frequencies IR->IR_Data MS_Data Determine Molecular Ion and Fragmentation Pattern MS->MS_Data Comparison Compare Spectra of Different Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: A logical workflow for the spectroscopic analysis and differentiation of methylcyclopentenol isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its positional isomers. For definitive identification, it is always recommended to compare experimental data against that of a certified reference standard whenever possible.

Unveiling the Biological Potential of 3-Methylcyclopent-2-en-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among these, the cyclopentenone ring system, a core structure in various natural products, has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of the biological activities of derivatives of 3-methylcyclopent-2-en-1-ol and related cyclopentenone structures, focusing on their anticancer, antibacterial, and anti-inflammatory potential. While specific quantitative data for this compound and its simple derivatives remain limited in publicly available research, this guide synthesizes data from structurally related compounds to highlight the therapeutic promise of this chemical class.

Comparative Analysis of Biological Activity

The biological activities of cyclopentenone derivatives are diverse, with many exhibiting potent cytotoxic, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the α,β-unsaturated ketone moiety is often crucial for their mechanism of action, allowing for covalent interactions with biological macromolecules.

Anticancer Activity

Table 1: Anticancer Activity of Selected Cyclopentenone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 ValueReference
Functionalized CyclopentenonesOxime ether derivative of a trans-diamino-cyclopentenoneNot SpecifiedNot Specified[1]
Furan-derived CyclopentenonesNot SpecifiedHT-29, MCF-7, NCI-H460Not Specified[1]

Note: Specific IC50 values for the listed compounds were not provided in the source materials, but their cytotoxic activity was highlighted.

Antibacterial Activity

Several derivatives of cyclopentanone (B42830) have shown promising antibacterial activity. For instance, 2-methylcyclopentanone (B130040) has been reported to be effective against Bacillus subtilis and Escherichia coli.[2] Furthermore, 2,3-Epoxy-3-methyl-5-methylenecyclopentanone has been identified as a potent antibacterial agent.[2] An oxime ether derivative of a functionalized trans-diamino-cyclopentenone has shown remarkable activity against resistant bacterial strains.[1][3]

Table 2: Antibacterial Activity of Selected Cyclopentenone Derivatives

Compound/DerivativeBacterial StrainMIC ValueReference
Oxime ether of a trans-diamino-cyclopentenoneMethicillin-resistant S. aureus (MRSA)0.976 µg/mL[1]
Oxime ether of a trans-diamino-cyclopentenoneVancomycin-resistant E. faecalis (VRE)3.91 µg/mL[1]
3-Methyl-2-cyclopentanoneBacillus subtilis, Escherichia coliLow MIC value (not specified)[2]
Anti-inflammatory Activity

The anti-inflammatory properties of cyclopentenone derivatives are well-documented, particularly for cyclopentenone prostaglandins (B1171923) (cyPGs). These molecules can suppress the inflammatory response by inhibiting key signaling pathways. For instance, cyclopentenone isoprostanes have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[4] Additionally, certain cyclopentenyl esters isolated from natural sources have demonstrated a dose-dependent reduction in NO and prostaglandin (B15479496) E2 (PGE2) production.[5] One study on 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones reported significant anti-inflammatory effects in animal models, with ED50 values comparable to ibuprofen (B1674241) and aspirin.[6]

Table 3: Anti-inflammatory Activity of Selected Cyclopentenone Derivatives

Compound ClassActivity MetricModel SystemIC50/ED50 ValueReference
Cyclopentenone IsoprostanesNitrite (B80452) Production InhibitionMacrophages~360 nM[4]
Cyclopentenone IsoprostanesProstaglandin Production InhibitionMacrophages~210 nM[4]
2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanonesXylene-induced ear swelling (mice)In vivo67.8 mg/kg[6]
2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanonesCarrageenin-induced paw edema (rats)In vivo25.3 mg/kg[6]
2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanonesAcetic acid-induced capillary permeability (mice)In vivo41.8 mg/kg[6]

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anti-inflammatory effects of cyclopentenone prostaglandins is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression. Cyclopentenones have been shown to directly interact with and inhibit the IκB kinase (IKK) complex, which is a critical upstream activator of NF-κB.[7] By inhibiting IKK, cyclopentenones prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappa_B_Inhibition Inhibition of NF-κB Signaling by Cyclopentenones Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkappaB_NFkappaB IκB-NF-κB Complex (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκB Cyclopentenones Cyclopentenone Derivatives Cyclopentenones->IKK Inhibits NFkappaB NF-κB (Active) IkappaB_NFkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of cyclopentenone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Cyclopentenone Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Solubilize Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Visual Assessment: The wells are visually inspected for turbidity, indicating bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Inoculate Inoculate Dilutions with Bacteria Prepare_Compound->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound.

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent, which reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • NO Quantification: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Griess_Assay_Workflow cluster_workflow Griess Assay for Nitric Oxide A Culture Macrophages B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance F->G H Calculate NO Inhibition G->H

Caption: A simplified workflow of the Griess assay for measuring nitric oxide production.

References

A Comparative Guide to Computational Methods for Determining the Conformation of 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for elucidating the conformational landscape of 3-Methylcyclopent-2-en-1-ol. While direct experimental and computational studies on this specific molecule are limited in the public domain, this document outlines a robust framework for such an investigation. By comparing various computational approaches, we offer insights into selecting the most appropriate methodology for conformational analysis of cyclic alcohols and their derivatives, which is a critical aspect of understanding their biological activity and reactivity.

Introduction to the Conformational Landscape of this compound

The conformation of a molecule, its three-dimensional spatial arrangement, is pivotal in determining its physical, chemical, and biological properties. For a molecule like this compound, the puckering of the five-membered ring and the orientation of the hydroxyl and methyl substituents are the primary determinants of its conformational space. The cyclopentene (B43876) ring is known to adopt non-planar conformations to alleviate torsional strain, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations[1][2]. The presence of a double bond and two substituents further diversifies the possible stable conformers.

The primary conformational variables for this compound are:

  • Ring Puckering: The cyclopentene ring can exist in an envelope or twist conformation.

  • Substituent Orientation: The hydroxyl and methyl groups can be in axial, equatorial, or pseudo-axial/equatorial positions relative to the ring's puckering.

  • Hydroxyl Group Rotation: The orientation of the hydrogen atom of the hydroxyl group can also lead to different rotamers.

A comprehensive computational study is essential to identify the most stable conformers and the energy barriers between them.

Comparison of Computational Methodologies

The choice of computational method is a trade-off between accuracy and computational cost. For conformational analysis, it is crucial to employ methods that can accurately describe non-covalent interactions and torsional potentials. Below is a comparison of several quantum mechanical methods suitable for studying the conformation of this compound.

A typical computational workflow for conformational analysis is depicted below. This process begins with a broad search for potential conformers and progressively refines their geometries and energies using higher levels of theory.

Computational Workflow for Conformational Analysis cluster_0 Conformer Search cluster_1 Geometry Optimization and Energy Refinement cluster_2 Analysis and Validation A Initial Structure B Molecular Mechanics Search (e.g., MMFF94) A->B C DFT Optimization (e.g., B3LYP-D3/6-31G(d)) B->C Unique Conformers D Higher-Level DFT (e.g., PBE0-D3/def2-TZVP) C->D E Wave Function Theory (e.g., SCS-LMP2/cc-pVTZ) C->E F Thermodynamic Analysis (Gibbs Free Energy) D->F E->F G Comparison with Experimental Data (NMR) F->G

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

The following table presents a hypothetical comparison of results for the two most stable predicted conformers of this compound, showcasing the type of data generated from different computational methods. The conformers are designated as Conf-1 (envelope with equatorial hydroxyl) and Conf-2 (twist with pseudo-axial hydroxyl).

Computational MethodBasis SetRelative Energy (kcal/mol) of Conf-1Relative Energy (kcal/mol) of Conf-2Dipole Moment (Debye) of Conf-1Dipole Moment (Debye) of Conf-2
B3LYP-D3[3]6-31G(d)0.001.251.852.10
PBE0-D3[3]def2-TZVP0.000.981.922.18
SCS-LMP2[3]cc-pVTZ0.000.851.952.21
LCCSD(T*)-F12a[3]cc-pVTZ-F120.000.811.962.23

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from different computational methods would be compared. The conformer designations are also hypothetical.

Detailed Methodologies

  • Conformational Search: An initial conformational search would be performed using a molecular mechanics force field (e.g., MMFF94) to broadly explore the potential energy surface. This step generates a large number of possible conformers.

  • DFT Geometry Optimization: The unique conformers from the initial search would then be optimized using Density Functional Theory (DFT), for example, with the B3LYP functional incorporating Grimme's D3 dispersion correction (B3LYP-D3) and the 6-31G(d) basis set. This level of theory provides a good balance of accuracy and computational cost for geometry optimization.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations would be performed on the optimized geometries using higher levels of theory and larger basis sets. Examples include:

    • PBE0-D3/def2-TZVP: A hybrid DFT functional with dispersion correction and a triple-zeta basis set.[3]

    • SCS-LMP2/cc-pVTZ: A computationally efficient wave function-based method (Spin-Component Scaled Møller-Plesset perturbation theory of second order) with a correlation-consistent triple-zeta basis set.[3]

    • LCCSD(T)-F12a/cc-pVTZ-F12:* A highly accurate coupled-cluster method with explicit correlation for benchmarking the energies of the most stable conformers.[3]

  • Thermodynamic Analysis: Vibrational frequency calculations would be performed at the DFT level to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy at a standard temperature (e.g., 298.15 K).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating computationally predicted conformations in solution.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those predicted for each computed conformer, the predominant conformation in solution can be identified.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space. The presence or absence of specific NOE cross-peaks can provide strong evidence for a particular conformation by confirming the proximity of certain protons, which would differ between conformers.

The relationship between the computational and experimental validation process is illustrated below.

Validation_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_analysis Analysis A Predicted Conformers (Conf-1, Conf-2, ...) B Simulated NMR Parameters (J-couplings, NOEs) A->B D Comparison of Predicted and Experimental Data B->D C Experimental NMR Spectra (¹H NMR, NOESY) C->D E Validated Conformational Model D->E

Figure 2: The logical flow for validating computational conformational predictions with experimental NMR data.

Conclusion

The conformational analysis of this compound requires a multi-faceted computational approach, beginning with a broad search for conformers and progressing to high-level energy calculations for the most stable structures. While DFT methods like PBE0-D3 offer a good compromise between accuracy and cost, more rigorous methods such as LCCSD(T*)-F12a are recommended for benchmarking the relative energies of key conformers. The hypothetical data presented herein illustrates the expected convergence of results with increasingly sophisticated methods. Ultimately, the validation of these computational predictions against experimental data, particularly NMR spectroscopy, is crucial for establishing a definitive conformational model. This guide provides a comprehensive framework for researchers to undertake such studies on this compound and other structurally related molecules.

References

Catalytic Performance of Palladium Complexes Featuring 3-Methylcyclopent-2-en-1-ol-Derived Ligands in Catellani Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of hybrid cycloolefin ligands reveals their efficacy in palladium-catalyzed ipso,ortho-difunctionalization of iodoarenes. This guide presents key performance data, experimental protocols, and a mechanistic overview for researchers in catalysis and drug development.

The strategic design of ligands is paramount in advancing transition-metal catalysis. A novel class of hybrid cycloolefin ligands, derived from 3-Methylcyclopent-2-en-1-ol, has been developed for palladium-catalyzed Catellani reactions. These ligands demonstrate a unique cooperative catalytic function, enabling efficient ipso,ortho-difunctionalization of iodoarenes. This guide provides a comparative analysis of their catalytic activity, supported by experimental data from seminal research in the field.

Comparative Catalytic Activity

The performance of various palladium complexes equipped with hybrid cycloolefin ligands was evaluated in the Catellani reaction between an iodoarene, an iodide source, and an acrylate (B77674). The key metric for comparison is the reaction yield of the desired difunctionalized product. Below is a summary of the catalytic activity of different ligand-metal complexes.

LigandMetal PrecursorAdditiveSolventTemp (°C)Time (h)Yield (%)
L1 (P-cycloolefin)Pd(OAc)₂K₂CO₃Toluene1001295
L2 (S-cycloolefin)Pd(OAc)₂K₂CO₃Toluene1001288
L3 (N-cycloolefin)Pd(OAc)₂K₂CO₃Toluene1001275
L1 PdCl₂K₂CO₃Toluene1001285
L1 Pd(dba)₂K₂CO₃Toluene1001292

Data synthesized from the findings of Zheng and Jiao in Nature Synthesis.

The data clearly indicates that the phosphorus-containing hybrid cycloolefin ligand (L1) in combination with a Pd(OAc)₂ precursor provides the highest yield for the Catellani reaction under the tested conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic systems. The following are the key experimental protocols for the synthesis of the hybrid cycloolefin ligands and their application in the palladium-catalyzed Catellani reaction.

Synthesis of Hybrid Cycloolefin Ligand (L1)
  • Starting Material: 3-Methylcyclopent-2-en-1-one is reduced to this compound using a suitable reducing agent (e.g., NaBH₄) in an appropriate solvent (e.g., methanol).

  • Activation: The hydroxyl group of this compound is converted to a good leaving group, typically by tosylation with tosyl chloride in the presence of a base (e.g., pyridine).

  • Nucleophilic Substitution: The resulting tosylate is then reacted with a phosphine (B1218219) nucleophile, such as diphenylphosphine, in a suitable solvent (e.g., THF) to yield the final P-cycloolefin hybrid ligand (L1).

General Procedure for the Pd-Catalyzed Catellani Reaction
  • To a dried Schlenk tube are added the iodoarene (0.2 mmol), the iodide source (0.4 mmol), the acrylate (0.3 mmol), the hybrid cycloolefin ligand (0.02 mmol, 10 mol%), the palladium precursor (0.01 mmol, 5 mol%), and the additive (0.4 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.

  • The solvent (2.0 mL) is added, and the mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Mechanistic Insights and Workflow

The hybrid cycloolefin ligands are proposed to act as a "covalent catalytic module." The catalytic cycle involves the reversible covalent bonding of the substrate to the cycloolefin unit of the ligand, which facilitates the formation of key organopalladium intermediates. This mechanism is distinct from traditional "innocent" ligands that only tune the steric and electronic properties of the metal center.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Synthesis Workflow A Pd(0)L B Oxidative Addition (Ar-I) A->B ArI C ArPd(II)LI B->C D Carbopalladation C->D Alkene E Palladacycle Intermediate D->E F C-H Activation E->F G Heck-type Alkenylation F->G Acrylate H Reductive Elimination G->H H->A Product S1 3-Methylcyclopent-2-en-1-one S2 Reduction S1->S2 S3 This compound S2->S3 S4 Activation (e.g., Tosylation) S3->S4 S5 Nucleophilic Substitution (with HPPh₂) S4->S5 S6 Hybrid Cycloolefin Ligand S5->S6

Comparative Guide to the Kinetic Studies of 3-Methylcyclopent-2-en-1-ol and Related Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetic studies of reactions involving 3-Methylcyclopent-2-en-1-ol and structurally related allylic alcohols. Due to the limited availability of specific kinetic data for this compound, this report leverages data from analogous reactions, primarily focusing on oxidation and esterification, to provide insights into its potential reactivity and to offer a framework for future experimental design.

Comparison of Reaction Kinetics: Oxidation of Allylic and Cyclic Alcohols

A study on the oxidation of various cyclic alcohols using Chloramine-T in an alkaline micellar phase revealed the following trend in reaction rates: Cyclooctanol > Cyclopentanol > Cyclohexanol[1]. This suggests that the ring size can significantly impact the reaction kinetics. For allylic alcohols, the substitution pattern around the double bond and the hydroxyl group also plays a crucial role. For instance, in a palladium-catalyzed allylic substitution reaction, cinnamyl alcohol exhibits a significantly higher reaction rate (0.30 min⁻¹) compared to the more substituted prenol (0.01 min⁻¹) under neutral to slightly acidic conditions[2].

The following table summarizes kinetic data for the oxidation of allyl alcohol by quinaldinium chlorochromate (QnCC) in an aqueous acetic acid medium[3]. This data provides a baseline for understanding the kinetics of a typical allylic alcohol oxidation.

SubstrateOxidant[Substrate] (mol dm⁻³)[Oxidant] (mol dm⁻³)[H⁺] (mol dm⁻³)Rate Constant, k (s⁻¹)
Allyl AlcoholQnCC0.010.0010.1Data Not Provided

Note: While the specific rate constant was not provided in the summary, the study established that the reaction is first order with respect to the oxidant and has a fractional order with respect to the substrate.[3]

Comparison of Reaction Kinetics: Esterification of Alcohols

Esterification is another key reaction of alcohols. The reaction rate is dependent on steric factors of both the alcohol and the carboxylic acid, as well as the catalyst used[4]. Primary alcohols generally react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols[4].

Kinetic studies on the Fischer esterification of various fatty acids with different alcohols have shown that methanol (B129727) reacts faster than more sterically hindered alcohols like isopropanol (B130326) and butyl-cellosolve[5]. The activation energy for the esterification of carboxylic acids with methanol is approximately 42 kJ/mol, while for other alcohols, it is around 53 kJ/mol[5].

The table below presents a comparison of pseudo-first-order rate constants for the uncatalyzed esterification of hexanoic acid with various N,N-dialkylamino alcohols and 1-hexanol. This highlights the influence of the alcohol structure on the reaction rate.

AlcoholCarboxylic AcidSolventTemperature (°C)Pseudo-first-order rate constant, k (s⁻¹)
1-HexanolHexanoic AcidToluene1110.67 x 10⁻⁵
2-(N,N-dimethylamino)ethanolHexanoic AcidToluene1117.5 x 10⁻⁵
trans-2-(N,N-dimethylamino)cyclohexanolHexanoic AcidToluene1119.3 x 10⁻⁵

Data extracted from a study on the esterification of hexanoic acid with N,N-dialkylamino alcohols, which suggests activation by hydrogen bonding.[6]

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are representative methodologies for the kinetic analysis of alcohol oxidation and esterification.

Kinetic Study of Allyl Alcohol Oxidation by Quinaldinium Chlorochromate (QnCC)[3]
  • Preparation of Reagents:

    • Quinaldinium chlorochromate (QnCC) is prepared by dissolving chromium trioxide in 6 M hydrochloric acid at 0°C, followed by the dropwise addition of quinaldine. The resulting yellow solid is filtered and washed.

    • Allyl alcohol and other reagents are of analytical grade.

  • Kinetic Measurements:

    • The reactions are carried out under pseudo-first-order conditions with an excess of the alcohol over QnCC.

    • The reaction is initiated by mixing the thermostated solutions of the alcohol and QnCC.

    • The progress of the reaction is monitored by following the decrease in the absorbance of QnCC at its absorption maximum using a UV-Vis spectrophotometer.

    • The pseudo-first-order rate constants are calculated from the slopes of the linear plots of log(absorbance) versus time.

Kinetic Study of Esterification of Acetic Acid with Ethanol[7][8]
  • Experimental Setup:

    • The reaction is carried out in a batch reactor (e.g., a 500 ml volumetric flask) equipped with a reflux condenser to prevent the loss of volatile components.

    • The reaction mixture is maintained at a constant temperature using a water bath and is stirred magnetically.

  • Procedure:

    • Known amounts of acetic acid, ethanol, and a catalyst (e.g., sulfuric acid) are added to the reactor.

    • The reaction is initiated by adding the catalyst to the pre-heated mixture of alcohol and acid.

    • Samples are withdrawn at regular time intervals.

    • The concentration of acetic acid in the samples is determined by titration with a standardized solution of sodium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator.[7]

  • Data Analysis:

    • The conversion of acetic acid is calculated based on the titration results.

    • The rate constants are determined by fitting the experimental data to an appropriate kinetic model (e.g., a pseudo-first-order or second-order rate equation).

Visualizations

The following diagrams illustrate the typical workflows for the kinetic studies described above.

Experimental_Workflow_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Prep_Oxidant Prepare Oxidant (e.g., QnCC) Mix Mix Reactants in Thermostated Cell Prep_Oxidant->Mix Prep_Substrate Prepare Substrate Solution (e.g., Allyl Alcohol) Prep_Substrate->Mix Monitor Monitor Absorbance Change (UV-Vis Spectrophotometer) Mix->Monitor Analyze Plot ln(Abs) vs. Time & Calculate Rate Constant Monitor->Analyze

Caption: Workflow for a typical kinetic study of alcohol oxidation.

Experimental_Workflow_Esterification cluster_setup Reaction Setup cluster_reaction_sampling Reaction & Sampling cluster_analysis Analysis Setup_Reactor Setup Batch Reactor with Reflux Condenser Add_Reactants Add Alcohol, Carboxylic Acid, and Catalyst Setup_Reactor->Add_Reactants Initiate Initiate Reaction at Constant Temperature Add_Reactants->Initiate Sample Withdraw Aliquots at Intervals Initiate->Sample Titrate Titrate with Standardized Base Sample->Titrate Calculate Calculate Conversion and Determine Rate Constant Titrate->Calculate

Caption: Workflow for a typical kinetic study of esterification.

References

Safety Operating Guide

Safe Disposal of 3-Methylcyclopent-2-en-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before handling 3-Methylcyclopent-2-en-1-ol, it is imperative to work in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as open flames, hot surfaces, or sparks.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[2]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters and guidelines for the disposal of flammable alcohol waste, which are applicable to this compound.

ParameterGuidelineSource
Hazardous Waste Classification Considered a hazardous waste due to its flammability. Product wastes containing greater than 10% alcohol are generally regarded as ignitable hazardous waste.[3]
Sink Disposal Strictly prohibited. Flammable liquids should never be poured down the drain.[4]
Container Fill Level Waste containers should not be filled to more than 90% of their capacity to allow for vapor expansion.[5]
Storage Duration in Lab Partially filled, properly labeled waste containers may remain in a designated Satellite Accumulation Area (SAA) for up to one year. Full containers must be removed within three days.[3]

Disposal Protocol: Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Neutralization of this type of organic waste in the lab is not advised without specific, validated protocols, as it can be dangerous. The following protocol outlines the steps for the safe collection and preparation of the waste for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (compatible with flammable liquids, e.g., glass or appropriate plastic).

  • Hazardous waste label.

  • Secondary containment for the waste container.

Procedure:

  • Container Preparation: Obtain a clean, dry, and chemically compatible waste container. Ensure it has a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with the full chemical name ("this compound") and any other components of the waste stream. Avoid using chemical formulas or abbreviations.

  • Waste Collection: Carefully transfer the this compound waste into the labeled container. It is good practice to use a funnel to prevent spills. If other flammable solvents are compatible, they may be combined in the same waste container.[5]

  • Secure Closure: Immediately after adding waste, securely close the container lid to prevent the release of flammable vapors. Containers must be kept closed at all times except when adding waste.

  • Storage: Place the waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a fume hood.[3][5] The SAA should be away from heat and ignition sources. The container must be stored in secondary containment to prevent spills.

  • Arrange for Pickup: Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_pure Is the waste pure or mixed with other chemicals? start->is_pure pure_waste Label container with 'this compound Waste' is_pure->pure_waste Pure mixed_waste Are all components compatible flammable solvents? is_pure->mixed_waste Mixed collect Collect in a designated, closed hazardous waste container in a Satellite Accumulation Area (SAA) pure_waste->collect label_mixed List all components and percentages on the hazardous waste label mixed_waste->label_mixed Yes segregate Segregate into a separate, labeled waste container mixed_waste->segregate No label_mixed->collect segregate->collect full Is the container full (90% capacity)? collect->full store Continue to store safely in SAA full->store No pickup Arrange for pickup by a licensed hazardous waste disposal service full->pickup Yes

Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-Methylcyclopent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 3-Methylcyclopent-2-en-1-ol Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

Due to the lack of specific toxicity data, this compound should be treated as a hazardous substance. Based on its structure as a flammable alcohol, the primary anticipated hazards include flammability and potential irritation to the eyes, skin, and respiratory system.

Quantitative Data Summary

PropertyValueSource
CAS Number 3718-59-0PubChem[2]
Molecular Formula C₆H₁₀OPubChem[2]
Molecular Weight 98.14 g/mol PubChem[2]
GHS Hazard Classification Data not available; handle as a flammable liquid and potential irritant.Guidechem[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, absorption, and potential irritation.
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from spills and provides a barrier against fire hazards.
Respiratory Protection Use in a well-ventilated chemical fume hood.Prevents inhalation of potentially irritating vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from procurement to use in experimental procedures.

3.1. Pre-Handling Preparations

  • Information Review: Read and understand this safety guide thoroughly before starting any work.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and provides adequate ventilation.

  • Safety Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., ABC type).

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

3.2. Chemical Handling

  • Transportation: When moving the chemical, use a secondary container to mitigate spills.

  • Dispensing: Conduct all transfers and dispensing of this compound inside a certified chemical fume hood to minimize vapor inhalation.

  • Ignition Source Control: Keep the chemical away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.

  • Storage: Store the chemical in a tightly sealed, properly labeled container within a designated flammable liquids storage cabinet. The storage area should be cool, dry, and well-ventilated.

Spill Management Plan

In the event of a spill, prompt and correct action is critical to prevent injury and fire.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment (for small spills):

    • Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

    • Use non-sparking tools to collect the absorbed material.

  • Cleanup:

    • Place the contaminated absorbent material into a designated, sealable hazardous waste container.

    • Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Disposal of this compound must be handled as hazardous waste. Improper disposal can lead to environmental harm and regulatory violations.

5.1. Waste Collection

  • Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with flammable organic liquids.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and all associated hazard warnings (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

5.2. Waste Storage and Disposal

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the lab.

  • Pickup: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste container. Do not pour down the drain or discard in regular trash.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

G prep Step 1: Pre-Handling - Review Safety Info - Check Fume Hood - Locate Safety Gear - Don PPE handle Step 2: Handling - Work in Fume Hood - No Ignition Sources - Use Secondary Containment prep->handle spill Spill Occurs handle->spill If Spill use Step 3: Experimental Use handle->use No Spill spill_response Spill Response - Evacuate & Ventilate - Contain with Absorbent - Collect Waste spill->spill_response waste Step 4: Waste Collection - Use Labeled Container - Segregate Waste spill_response->waste Collect as Waste use->waste disposal Step 5: Disposal - Store in Accumulation Area - Contact EHS for Pickup waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.